1-Iodo-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9794. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCFNJTCDSLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060914 | |
| Record name | Benzene, 1-iodo-4-nitro- | |
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Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 1-Iodo-4-nitrobenzene | |
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CAS No. |
636-98-6 | |
| Record name | 1-Iodo-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-98-6 | |
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| Record name | Benzene, 1-iodo-4-nitro- | |
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| Record name | 1-Iodo-4-nitrobenzene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9794 | |
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| Record name | Benzene, 1-iodo-4-nitro- | |
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| Record name | Benzene, 1-iodo-4-nitro- | |
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| Record name | 1-iodo-4-nitrobenzene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.248 | |
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| Record name | 4-Iodonitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3N3MPW9D | |
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Foundational & Exploratory
1-Iodo-4-nitrobenzene physical and chemical properties
An In-depth Technical Guide to 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound that serves as a vital intermediate and building block in various fields of chemical synthesis.[1][2] With the chemical formula C₆H₄INO₂, it is structurally a benzene (B151609) ring substituted with an iodo group and a nitro group at the para (1 and 4) positions.[3] Its utility is primarily derived from the distinct reactivity of its two functional groups: the iodo group is an excellent leaving group, making it suitable for a wide range of metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening pathways for further functionalization.[4][5]
This dual functionality makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and other complex organic molecules.[2][6] This document provides a comprehensive overview of its physical and chemical properties, spectral data, an experimental protocol for its synthesis, and essential safety information.
Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a crystalline powder ranging in color from light yellow to brown.[1][6][7] It is stable under normal temperatures and pressures but is noted to be light-sensitive.[2][8][9] The compound is largely insoluble in water but shows good solubility in various organic solvents, including ethanol, acetone, chloroform, ethyl acetate, and benzene.[1][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄INO₂ | [3][6][8] |
| Molecular Weight | 249.01 g/mol | [3][10] |
| Appearance | Light yellow to brown crystalline powder | [1][6][7][8] |
| Melting Point | 171-173 °C | [2][11] |
| Boiling Point | 289 °C at 772 mmHg | [2][11] |
| Density | 2.033 - 2.273 g/cm³ | [1][8] |
| Vapor Pressure | 0.004 mmHg at 25 °C | [8] |
| Flash Point | 100 °C (212 °F) - closed cup | |
| Water Solubility | Insoluble | [1][6][8] |
| Stability | Stable under normal conditions; light sensitive. | [2][9] |
| InChI Key | SCCCFNJTCDSLCY-UHFFFAOYSA-N | [6] |
| CAS Number | 636-98-6 | [3][6][8] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
Table 2: Spectral Data Summary for this compound
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available, with characteristic shifts for the aromatic protons. In CDCl₃, peaks are observed around 7.9 ppm. | [3][12] |
| ¹³C NMR | Spectra available, showing distinct signals for the substituted aromatic carbons. | [13] |
| IR Spectroscopy | Conforms to structure, with characteristic peaks for nitro and aromatic C-H groups. | [3][7][14] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available for structural confirmation. | [3][15] |
Reactivity and Applications
This compound is a versatile reagent in organic synthesis.[16]
-
Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making the compound an excellent substrate for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds.[4]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, allowing the iodo group to be replaced by strong nucleophiles.[1]
-
Reduction of Nitro Group: The nitro group can be selectively reduced to an amine (NH₂), yielding 4-iodoaniline.[5] This product is a precursor for other bifunctional molecules.
-
Intermediate Synthesis: It is a key intermediate in the production of pharmaceuticals and agrochemicals.[2][6] For instance, it has been used in the formulation of arylisoquinolones with anti-inflammatory activity.[11][16]
Experimental Protocol: Synthesis of this compound
The most common laboratory synthesis of this compound involves the diazotization of 4-nitroaniline, followed by a Sandmeyer-type reaction with a potassium iodide solution.[11][17][18]
Objective: To synthesize this compound from 4-nitroaniline.
Materials:
-
4-nitroaniline (p-nitroaniline)[17]
-
Concentrated Sulfuric Acid (H₂SO₄)[17]
-
Sodium Nitrite (B80452) (NaNO₂)[11]
-
Potassium Iodide (KI)[11]
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a flask, carefully add 0.41 mL of concentrated H₂SO₄ to 3 mL of water.[11] To this acidic solution, add 0.5 g of 4-nitroaniline.[11] Stir the mixture until the amine is largely dissolved.[18]
-
Diazotization: Cool the amine salt solution in an ice bath to between 0-5 °C.[11][16] In a separate beaker, prepare a cold solution of 0.25 g of sodium nitrite in 0.75 mL of water.[11] Add the sodium nitrite solution dropwise to the chilled amine salt solution, maintaining the temperature below 10 °C throughout the addition.[17][19][20] Stir the resulting mixture in the ice bath for several minutes to ensure the complete formation of the diazonium salt.[18]
-
Formation of Aryl Iodide: In a separate container, dissolve 1 g of potassium iodide in 3 mL of water.[11][16] Add the cold diazonium salt solution in portions to the potassium iodide solution with stirring.[11][18] Evolution of nitrogen gas (N₂) will be observed as a foam or plume.[19]
-
Isolation of Crude Product: Once the nitrogen evolution ceases, gently warm the reaction mixture on a water bath to ensure the reaction is complete.[17] Allow the mixture to cool. The crude this compound will precipitate as a solid.[11] Collect the solid product via vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.[11][18]
-
Purification (Recrystallization): To purify the product, dissolve the crude solid in a minimum amount of hot ethyl alcohol.[11][16] Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature. The purified product will crystallize as shiny brown crystals.[11]
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[18][20] Record the final yield and melting point.[11]
Key Considerations:
-
Maintaining a low temperature (below 10 °C) during the diazotization step is critical to prevent the diazonium salt from decomposing or undergoing unwanted side reactions, which can reduce yield and create colored by-products.[19][20][21]
-
Diazonium salts can be explosive when dry; always keep them in solution and avoid heating them directly.[18]
Mandatory Visualization
The synthesis of this compound can be visualized as a two-step workflow, starting from 4-nitroaniline.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[10] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[22]
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Warning | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation. H319: Causes serious eye irritation.[22] H332: Harmful if inhaled. H335: May cause respiratory irritation.[22] |
Handling and Storage:
-
Handling: Use in a well-ventilated area.[10] Avoid breathing dust and prevent all personal contact.[10] Wear protective gloves, clothing, and eye/face protection.[9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[2][10] The material is light-sensitive and should be stored accordingly.[9]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][9]
-
If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water.[8][10]
-
If in Eyes: Rinse cautiously with water for several minutes.[8][22] Remove contact lenses if present and easy to do. Continue rinsing.[9][22]
-
If Swallowed: Rinse mouth. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[8]
-
In all cases of exposure, seek immediate medical attention.[8][10]
Conclusion
This compound is a cornerstone intermediate in synthetic organic chemistry. Its well-defined physical properties, predictable reactivity, and established synthesis protocols make it a reliable reagent for researchers. A thorough understanding of its chemical behavior and strict adherence to safety protocols are essential for its effective and safe utilization in the development of new pharmaceuticals and other advanced materials.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 636-98-6 [chemicalbook.com]
- 3. This compound | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. 122380250 [thermofisher.com]
- 8. This compound(636-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | 30306-69-5 [chemicalbook.com]
- 12. This compound(636-98-6) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]
- 15. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]
- 16. This compound | 30306-69-5 [amp.chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. Solved Synthesis of this compound Diazonium | Chegg.com [chegg.com]
- 19. echemi.com [echemi.com]
- 20. Page loading... [guidechem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Solubility of 1-Iodo-4-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 1-iodo-4-nitrobenzene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the qualitative solubility profile, provides detailed experimental protocols for accurate determination, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound (CAS No. 636-98-6) is a crystalline solid at room temperature, appearing as a light yellow to pale brown powder.[1] Its molecular structure, featuring a polar nitro group and a large, nonpolar iodinated benzene (B151609) ring, dictates its solubility characteristics. This compound is a vital building block in the synthesis of pharmaceuticals and other fine chemicals.[2] Understanding its solubility is crucial for reaction solvent selection, purification through recrystallization, and formulation development.
Qualitative Solubility Profile
This compound is generally characterized by its low solubility in aqueous solutions and good solubility in various organic solvents. This behavior is consistent with the "like dissolves like" principle, where the predominantly nonpolar aromatic structure favors interaction with organic media over polar water molecules.[1]
Sources indicate that this compound is soluble in the following organic solvents:
-
Chloroform[1]
-
Ethyl acetate[1]
-
Benzene[1]
-
Ethanol[2]
-
Acetone[3]
-
Dichloromethane[3]
-
Tetrahydrofuran (THF)[2]
While these qualitative assessments are useful for initial solvent screening, precise quantitative data is often necessary for process optimization and modeling.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Tetrahydrofuran | |||
| Benzene |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.
Gravimetric Method for Equilibrium Solubility
This method directly measures the mass of the dissolved solute in a saturated solution.
4.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Pipettes and glassware
4.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, etc.). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution. Equilibrium is reached when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The mass of the dissolved this compound is the final weight minus the initial weight of the empty vial.
4.1.3. Calculation The solubility can be calculated as follows:
-
Solubility ( g/100 mL): (Mass of solute / Volume of solvent withdrawn) x 100
-
Solubility (mol/L): (Mass of solute / Molecular weight of solute) / (Volume of solvent withdrawn in L)
UV-Vis Spectrophotometric Method
This method is an indirect technique that relies on the absorbance of the solute at a specific wavelength.
4.2.1. Materials and Equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
All materials listed for the gravimetric method
4.2.2. Procedure
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Preparation and Equilibration: Prepare and equilibrate the saturated solutions as described in the gravimetric method (steps 1-3).
-
Sample Withdrawal and Dilution: Withdraw a small, known volume of the clear, saturated supernatant. Dilute this aliquot with a known volume of the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
4.2.3. Calculation
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Conclusion
While qualitative data indicates that this compound is soluble in a range of common organic solvents, there is a clear need for the generation of precise, quantitative solubility data to aid researchers in process development and optimization. The detailed gravimetric and spectroscopic protocols provided in this guide offer robust methodologies for obtaining these critical physicochemical parameters. The presented workflow provides a logical approach to systematically assess the solubility of this important synthetic intermediate. It is recommended that researchers undertaking studies with this compound perform these solubility determinations to ensure reproducible and optimized experimental outcomes.
References
Spectroscopic Profile of 1-Iodo-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-iodo-4-nitrobenzene, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |
| 8.08 | d | 8.8 | H-2, H-6 | Acetone-d₆ | 300 MHz |
| 8.00 | d | 8.8 | H-3, H-5 | Acetone-d₆ | 300 MHz |
| 7.95 | d | 9.0 | H-2, H-6 | CDCl₃ | 399.65 MHz |
| 7.92 | d | 9.0 | H-3, H-5 | CDCl₃ | 399.65 MHz |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 150.0 (approx.) | C-4 (C-NO₂) | Not Specified |
| 138.0 (approx.) | C-2, C-6 | Not Specified |
| 125.0 (approx.) | C-3, C-5 | Not Specified |
| 100.0 (approx.) | C-1 (C-I) | Not Specified |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1595 | Strong | Aromatic C=C stretch |
| ~1515 | Strong | Asymmetric NO₂ stretch |
| ~1340 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-H out-of-plane bend (para-disubstitution) |
| ~740 | Medium | C-I stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 249 | High | [M]⁺ (Molecular ion) |
| 203 | Medium | [M - NO₂]⁺ |
| 127 | Low | [I]⁺ |
| 76 | High | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity (typically 5-20 mg) of this compound is dissolved in a deuterated solvent (e.g., chloroform-d (B32938) or acetone-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL. The solution must be homogeneous.
¹H NMR Spectroscopy:
-
The prepared sample tube is placed in the NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
-
The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Spectroscopy:
-
The same sample prepared for ¹H NMR can be used.
-
A proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to produce a spectrum with singlets for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The acquired FID is processed similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Two common methods for solid sample analysis are the KBr pellet technique and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method:
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.
-
The mixture is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.
-
The pellet is removed from the die and placed in the sample holder of the FTIR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
The IR spectrum is then recorded. This technique requires minimal sample preparation.[1]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[2][3][4]
-
This causes the molecule to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-4-nitrobenzene is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and materials with specific electronic properties. The solid-state properties of this compound, governed by its crystal structure and potential for polymorphism, are critical for its handling, formulation, and reactivity. This technical guide provides a comprehensive overview of the known structural aspects of this compound and outlines the experimental and computational methodologies for a thorough investigation of its crystalline forms. While a definitive, publicly available single-crystal X-ray structure of this compound is not readily found in the literature, this guide compiles related data, details the necessary experimental protocols for its determination, and discusses the potential for polymorphism based on the analysis of similar molecular structures.
Molecular Structure
The molecular structure of this compound in the gaseous phase has been determined, providing insight into the geometry of the individual molecule. This information is the foundation for understanding how these molecules might pack in a crystalline solid.
Table 1: Molecular Geometry of this compound (Gaseous Phase)
| Parameter | Value |
| C-I bond length | 2.08 Å |
| C-N bond length | 1.49 Å |
| N-O bond length | 1.23 Å |
| C-C bond length (avg.) | 1.40 Å |
| C-H bond length (avg.) | 1.08 Å |
| ∠ C-C-I | 120° |
| ∠ C-C-N | 118.5° |
| ∠ O-N-O | 123.5° |
Note: These values are derived from gas-phase studies and may vary slightly in the solid state due to intermolecular interactions.
Crystal Structure and Polymorphism: A Prospective Analysis
A complete, publicly accessible single-crystal X-ray diffraction (SCXRD) structure of this compound is not available in the common crystallographic databases. However, the analysis of a closely related compound, 1-iodo-4-methoxy-2-nitrobenzene, provides a strong indication of the expected structural characteristics and the methodologies to determine them.
The presence of a large iodine atom and a polar nitro group in this compound suggests that intermolecular interactions, such as halogen bonding (I···O) and π-π stacking, will be significant in its crystal packing. These directional interactions can lead to the formation of different, stable packing arrangements, known as polymorphs. Polymorphism is a critical consideration in drug development as different polymorphs can exhibit distinct physical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Melting Point and Stability: Influencing manufacturing and storage.
-
Mechanical Properties: Impacting tablet formation and processing.
Given the lack of experimental data on the polymorphism of this compound, a systematic screening is warranted.
Experimental Protocols for Crystal Structure and Polymorphism Investigation
A multi-technique approach is essential for the comprehensive characterization of the solid state of this compound.
Single-Crystal Growth and X-ray Diffraction (SCXRD)
The definitive determination of a crystal structure is achieved through SCXRD.
Protocol for Single-Crystal Growth:
-
Solvent Screening: Dissolve this compound in a variety of solvents (e.g., ethanol, acetone, toluene, ethyl acetate) to near saturation at an elevated temperature.
-
Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature from the filtered, saturated solutions.
-
Slow Cooling: Gradually cool the saturated solutions to induce crystallization. The rate of cooling should be controlled to a few degrees per hour.
-
Vapor Diffusion: Place a solution of the compound in a small vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Crystal Selection: Select a well-formed, single crystal with dimensions of approximately 0.1-0.3 mm for diffraction analysis.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.
Table 2: Example Crystallographic Data for a Related Compound (1-Iodo-4-methoxy-2-nitrobenzene)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 18.6370(13) |
| b (Å) | 11.6257(5) |
| c (Å) | 7.4740(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1619.38(15) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
This table serves as a template for the data that would be obtained for this compound.
Polymorph Screening using Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying different crystalline phases and is a primary tool in polymorph screening.
Protocol for Polymorph Screening:
-
Sample Preparation: Prepare multiple samples of this compound by recrystallization from a wide range of solvents and under different conditions (e.g., fast vs. slow cooling, different temperatures). Also, prepare samples by grinding and by heating and cooling the melt.
-
PXRD Analysis: Analyze each sample by PXRD. The resulting diffraction patterns are "fingerprints" of the crystal structures.
-
Data Comparison: Compare the PXRD patterns of all samples. Different patterns indicate the presence of different polymorphs.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of a material and can detect phase transitions, including melting and polymorph interconversions.
Protocol for DSC Analysis:
-
Sample Preparation: Place a small amount (2-5 mg) of the this compound sample in an aluminum pan.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The presence of multiple melting peaks or exothermic transitions before the final melting can indicate the existence of different polymorphs and their interconversion.
Visualization of Workflows and Relationships
Polymorph Screening Workflow
The following diagram illustrates a typical workflow for discovering and characterizing polymorphs.
Caption: Workflow for polymorph screening and characterization.
Logical Relationship of Polymorphic Forms
The relationship between different polymorphs can be either monotropic or enantiotropic, which can be determined by their relative stability as a function of temperature.
Caption: Thermodynamic relationships between polymorphic forms.
Conclusion
While the definitive crystal structure of this compound remains to be publicly detailed, this guide provides a robust framework for its investigation. The molecular geometry suggests that directed intermolecular interactions will play a crucial role in its solid-state packing, making the existence of polymorphism likely. For researchers and professionals in drug development, a thorough polymorphic screen, utilizing the experimental protocols outlined herein (PXRD, DSC, and SCXRD), is strongly recommended to ensure the selection and control of the optimal solid form for any application. The methodologies and data from related compounds provide a clear path forward for the complete solid-state characterization of this important chemical intermediate.
An In-Depth Technical Guide to the Reactivity of 1-Iodo-4-nitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1-iodo-4-nitrobenzene with a range of nucleophiles. This compound is a versatile reagent in organic synthesis, primarily owing to the activating effect of the para-nitro group on the carbon-iodine bond towards nucleophilic attack. This document details the mechanistic pathways, quantitative reactivity data, and detailed experimental protocols for key reactions, including nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
This compound is a key building block in organic chemistry, valued for its predictable reactivity and utility in the synthesis of a wide array of functionalized aromatic compounds. The presence of a strong electron-withdrawing nitro group in the para position to the iodine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The iodine atom, being a large and polarizable halogen, is an excellent leaving group in these reactions.[1] This unique combination of features makes this compound a more reactive substrate in nucleophilic aromatic substitutions compared to its chloro- and bromo- analogues.[2]
This guide will explore the core reactivity of this compound with various nucleophiles, including amines, alkoxides, and thiols. It will provide a detailed analysis of the reaction mechanisms, a compilation of quantitative data from the literature, and specific experimental protocols for key transformations.
Reaction Mechanisms
The reactivity of this compound with nucleophiles is primarily governed by three key mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. The strong electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is highly versatile and tolerates a wide range of functional groups.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, and amines. While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable method for the formation of C-O, C-S, and C-N bonds.[4]
References
An In-depth Technical Guide to 1-Iodo-4-nitrobenzene (CAS: 636-98-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential biological significance of 1-Iodo-4-nitrobenzene, a key intermediate in organic synthesis and drug discovery.
Core Physicochemical and Safety Properties
This compound is a yellow crystalline solid at room temperature.[1] Its core properties are summarized in the tables below. It is sparingly soluble in water but shows greater solubility in organic solvents like ethanol (B145695), acetone, and chloroform.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 636-98-6 | [1] |
| Molecular Formula | C₆H₄INO₂ | [1] |
| Molecular Weight | 249.01 g/mol | [1] |
| Melting Point | 171-174 °C | [2] |
| Boiling Point | 289-290 °C @ 760 mmHg | [2] |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| Solubility | Insoluble in water; Soluble in hot ethanol, ether, benzene, chloroform | [2][3] |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][4] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[4] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. Key data are presented below.
Table 3: Spectroscopic Data Summary
| Technique | Key Peaks / Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 2H), 7.92 (d, 2H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 148.3 (C-NO₂), 134.7 (C-I), 129.4 (CH), 123.5 (CH) |
| IR (KBr Pellet) | ν (cm⁻¹): ~1510-1530 (asymmetric NO₂ stretch), ~1340-1350 (symmetric NO₂ stretch)[5] |
| Mass Spectrometry (EI) | m/z: 249 (M⁺), 203 (M-NO₂)⁺, 76 (C₆H₄)⁺[1] |
Experimental Protocols
This compound is a versatile building block, primarily utilized for its dual functionality: the reactive iodo group, which is amenable to cross-coupling reactions, and the nitro group, which can be readily reduced to an amine.
Synthesis of this compound via Diazotization
A standard and reliable method for the synthesis of this compound is the diazotization of p-nitroaniline, followed by a Sandmeyer-type reaction with a source of iodide.[2]
Methodology:
-
Diazonium Salt Formation: p-Nitroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath.[2] A pre-cooled aqueous solution of sodium nitrite (B80452) is then added dropwise, maintaining the temperature below 10 °C to form the p-nitrobenzenediazonium salt.[2] Keeping the reaction cold is critical to prevent the diazonium salt from decomposing.
-
Iodide Substitution: In a separate flask, a solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution.[2]
-
Reaction Completion and Work-up: The mixture is allowed to warm to room temperature, during which nitrogen gas evolves, and a precipitate forms. The mixture may be gently warmed on a water bath to ensure the reaction goes to completion.[2]
-
Purification: The crude product is collected via vacuum filtration and washed with water.[2] Further purification can be achieved by recrystallization from ethanol to yield the final product.
Key Reactions and Methodologies
The dual functionality of this compound makes it a valuable precursor for a variety of more complex molecules.
a) Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, yielding 4-iodoaniline, a valuable intermediate for pharmaceuticals and agrochemicals.
Methodology:
-
Catalyst and Solvent: A suitable catalyst, such as Platinum-Vanadium on carbon (Pt-V/C) or a Ruthenium-Iron catalyst on alumina (B75360) (Ru-Fe/Al₂O₃), is suspended in a solvent system like THF/H₂O (95:5).
-
Reaction Conditions: this compound is added to the suspension. The reaction vessel is then pressurized with hydrogen gas (e.g., 5-50 bar) and heated (e.g., 80 °C).
-
Monitoring and Work-up: The reaction is monitored for the consumption of the starting material. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 4-iodoaniline.
b) Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming biaryl structures by coupling the aryl iodide with an arylboronic acid.
Methodology (Representative):
-
Reagent Setup: In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.0-1.2 eq), and a base such as potassium carbonate (K₂CO₃, ~2.0 eq) are combined.[6]
-
Solvent and Catalyst Addition: A suitable solvent, often a mixture like toluene/ethanol/water, is added.[7] A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), is then added under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Reaction: The mixture is heated to reflux (e.g., 85-90 °C) with vigorous stirring for several hours until completion, as monitored by TLC or GC-MS.[7]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, and the solvent is removed. The crude product is then purified by column chromatography.[7]
c) Heck Reaction
The Heck reaction couples this compound with an alkene (e.g., styrene (B11656) or an acrylate) to form a substituted alkene.
Methodology (Representative):
-
Reagent Setup: this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-5 mol%), and a phosphine (B1218219) ligand (e.g., triphenylphosphine) are combined in a suitable solvent like acetonitrile (B52724) or DMF.[8]
-
Base Addition: A base, typically an amine like triethylamine (B128534) (~1.5 eq), is added to the mixture.[8]
-
Reaction: The mixture is heated (e.g., 80-100 °C) under an inert atmosphere for several hours until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, and the mixture is typically acidified with HCl to precipitate the product or subjected to an extractive work-up.[8] The crude product is then purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
While primarily a synthetic intermediate, studies have indicated that this compound itself possesses biological activity. Research has shown it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of this cytotoxicity has been linked to the induction of apoptosis through the activation of caspase pathways.
This activity suggests that the compound or its derivatives could be investigated further as potential scaffolds in the development of novel anticancer agents. The presence of the nitro and iodo groups offers sites for modification to optimize potency and selectivity.
References
- 1. This compound | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30306-69-5 [amp.chemicalbook.com]
- 3. 1-ヨード-4-ニトロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. odinity.com [odinity.com]
- 8. This compound | 636-98-6 | Benchchem [benchchem.com]
Purity Assessment of 1-Iodo-4-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and protocols for assessing the purity of 1-iodo-4-nitrobenzene, a key intermediate in organic synthesis. Accurate determination of purity is critical for ensuring the reliability and reproducibility of subsequent reactions and for meeting the stringent quality standards required in pharmaceutical development. This document details common impurities, analytical methodologies, and provides actionable experimental protocols.
Introduction to this compound and its Purity
This compound (CAS No. 636-98-6) is a crystalline solid widely used in the synthesis of pharmaceuticals and other fine chemicals. Its purity is paramount, as contaminants can lead to undesirable side reactions, lower yields, and the introduction of toxic byproducts in the final product. The primary synthesis route for this compound involves the diazotization of 4-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide.[1] This process, if not carefully controlled, can introduce several impurities.
Potential Impurities in this compound
A thorough purity assessment requires an understanding of the potential impurities that may be present. These can originate from the starting materials, side reactions during synthesis, or degradation.
Table 1: Common Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| 4-Nitroaniline | C₆H₆N₂O₂ | Unreacted starting material |
| 1,3-Diiodo-4-nitrobenzene | C₆H₃I₂NO₂ | Di-iodination during synthesis |
| Nitrobenzene | C₆H₅NO₂ | De-iodination byproduct |
| Azo compounds | (Ar-N=N-Ar') | Self-coupling of the diazonium salt intermediate, often due to improper temperature control.[2][3] |
| 4-Nitrophenol | C₆H₅NO₃ | Hydrolysis of the diazonium salt intermediate |
| Residual Solvents | e.g., Ethanol, Toluene | Used in synthesis and purification steps. |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and its non-volatile impurities. A reverse-phase method is generally suitable for this compound.
Experimental Protocol: HPLC
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector Wavelength | 254 nm |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and confirming the identity of the main component.
Experimental Protocol: GC-MS
| Parameter | Recommended Conditions |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of ethyl acetate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound and can be used for quantitative analysis (qNMR) to determine a highly accurate purity value.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. Filter the solution through a glass wool plug into a clean, dry NMR tube. |
| Internal Standard (for qNMR) | A certified reference standard with non-overlapping signals, e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. An accurately weighed amount of the internal standard should be added to the sample. |
| Data Acquisition | For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For qNMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial. |
Table 2: Typical NMR Spectral Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~ 8.15 | Doublet |
| ¹H | ~ 7.65 | Doublet |
| ¹³C | ~ 150 | Singlet |
| ¹³C | ~ 139 | Singlet |
| ¹³C | ~ 125 | Singlet |
| ¹³C | ~ 95 | Singlet |
Melting Point
The melting point is a useful physical property for a preliminary assessment of purity. A sharp melting point range close to the literature value indicates high purity.
Table 3: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄INO₂ |
| Molecular Weight | 249.01 g/mol |
| Appearance | Yellow to light brown crystalline powder |
| Melting Point | 171-174 °C |
Data Presentation and Interpretation
Quantitative data from the analytical techniques should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 4: Example Purity Analysis Summary for a Batch of this compound
| Analytical Method | Purity (%) | Impurity | Level (%) |
| HPLC | 99.6 | 4-Nitroaniline | 0.2 |
| Unknown Impurity 1 (at RRT 1.2) | 0.1 | ||
| Unknown Impurity 2 (at RRT 1.5) | 0.1 | ||
| GC-MS | 99.7 | Nitrobenzene | 0.15 |
| 1,3-Diiodo-4-nitrobenzene | 0.1 | ||
| Toluene (Residual Solvent) | 0.05 | ||
| qNMR | 99.5 ± 0.2 | - | - |
| Melting Point | 172-173.5 °C | - | - |
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of chemical manufacturing processes, particularly in the pharmaceutical industry. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is necessary for a comprehensive evaluation. The detailed protocols and data presentation formats provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement effective purity testing strategies.
References
In-Depth Technical Guide to the Thermal Stability of 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-iodo-4-nitrobenzene, a key intermediate in organic synthesis and drug development. Understanding the thermal properties of this compound is critical for ensuring safe handling, optimizing reaction conditions, and assessing its stability during storage and processing. This document collates available data on its thermal behavior, outlines experimental protocols for its analysis, and discusses potential decomposition pathways.
Physicochemical and Thermal Properties
This compound is a crystalline solid with a melting point in the range of 171-177 °C and a boiling point of approximately 289 °C.[1][2] It is generally stable under standard ambient conditions.[1][3] However, like many nitroaromatic compounds, it poses a risk of exothermic decomposition upon heating, particularly at elevated temperatures.[4] For large-scale reactions, it is recommended to maintain controlled heating below 200°C and to employ real-time thermal monitoring, for instance, using Differential Scanning Calorimetry (DSC).[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄INO₂ | [3][6] |
| Molecular Weight | 249.01 g/mol | [3][6] |
| Melting Point | 171-177 °C | [7][8] |
| Boiling Point | ~289 °C | [1][3] |
| Appearance | Light yellow to brown crystalline powder | [5][8] |
Thermal Analysis Data
Table 2: Summary of Thermal Hazard Data
| Parameter | General Value/Observation | Reference |
| Onset of Decomposition | Expected upon strong heating, especially near/above boiling point. | [3] |
| Enthalpy of Decomposition (for nitro compounds) | 220-410 kJ/mol | [4] |
| Primary Gaseous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide (HI) | [3] |
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound, standardized methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are generalized experimental protocols based on industry standards like ASTM E537 for DSC and general laboratory procedures for TGA.[9][10][11][12][13][14][15]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: From ambient temperature up to a temperature where complete decomposition is observed (e.g., 25 °C to 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect and quantify the enthalpy of any exothermic decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or gold-plated pan. The use of a sealed pan is crucial to contain any evolved gases and to accurately measure the heat of decomposition.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Heating Rate: A linear heating rate of 10 °C/min is common.
-
Temperature Range: From ambient temperature to a point beyond the expected decomposition temperature (e.g., 25 °C to 400 °C).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the heat of fusion. Identify any exothermic events, noting the onset temperature (Tonset) and the enthalpy of decomposition (ΔHd).
Mandatory Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of this compound.
Caption: Workflow for Thermal Stability Assessment of this compound.
Potential Thermal Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is complex and can proceed through several pathways. For this compound, the primary decomposition steps are likely to involve the cleavage of the C-NO₂ and C-I bonds, which are the weakest bonds in the molecule. The presence of the iodine substituent may influence the decomposition mechanism compared to nitrobenzene.
A plausible initial step is the homolytic cleavage of the C-NO₂ bond, which is a common primary decomposition pathway for many nitroaromatic compounds, leading to the formation of a 4-iodophenyl radical and nitrogen dioxide. Another possibility is the cleavage of the C-I bond. Subsequent reactions of these radical species would lead to a variety of smaller molecules and polymeric materials.
The following diagram illustrates a simplified, hypothetical decomposition pathway.
Caption: Hypothetical Thermal Decomposition Pathway of this compound.
Conclusion
This technical guide summarizes the current understanding of the thermal stability of this compound. While specific quantitative TGA and DSC data are not widely published, the information provided on its physicochemical properties, general thermal behavior of related compounds, and standardized experimental protocols offers a solid foundation for researchers and drug development professionals. It is imperative that appropriate thermal analysis is conducted to determine the specific decomposition profile of this compound to ensure its safe handling and use in further applications. The provided workflow and hypothetical decomposition pathway serve as a guide for these investigations.
References
- 1. This compound | 636-98-6 [chemicalbook.com]
- 2. This compound | 30306-69-5 [amp.chemicalbook.com]
- 3. This compound(636-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | 636-98-6 | Benchchem [benchchem.com]
- 6. This compound | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 122380250 [thermofisher.com]
- 8. This compound | 636-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. fauske.com [fauske.com]
- 14. infinitalab.com [infinitalab.com]
- 15. commons.ggc.edu [commons.ggc.edu]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction has become indispensable in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Sonogashira coupling of various terminal alkynes with 1-iodo-4-nitrobenzene, a common substrate in medicinal chemistry due to the versatile reactivity of the nitro group.
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. However, significant research has led to the development of copper-free and ligand-free conditions, as well as microwave-assisted protocols that offer advantages in terms of efficiency, reaction time, and environmental impact.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Sonogashira coupling of terminal alkynes with this compound under different catalytic systems.
Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2.0) | CuI (2.0) | DABCO (3) | MeCN | Room Temp | 12 | Quantitative | [1][2] |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | THF | 50 | 12 | Not specified | [3] |
Table 2: Copper-Free Sonogashira Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (0.01-2) | None | DABCO | MeCN | Room Temp | Not specified | Phenylacetylene | Good to Excellent | [1][2] |
| 2 | Pd ionanofluids | None | Et₃N | [Cnmim][NTf2] | 30-50 (Microwave) | 10-30 min | Phenylacetylene | Up to 98% | [4][5] |
Table 3: Microwave-Assisted Sonogashira Coupling
| Entry | Catalyst System | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Pd ionanofluids | [Cnmim][NTf2] | 15 | 50 | 30 | up to 98 | [4][5] |
| 2 | Pd/C | Water | Not specified | 120 | 42 | Moderate | [6] |
Experimental Protocols
This section provides detailed methodologies for performing the Sonogashira coupling of a terminal alkyne with this compound.
Protocol 1: Conventional Copper-Cocatalyzed Sonogashira Coupling
This protocol is based on a widely cited and effective method for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add DABCO (3.0 mmol, 3.0 equiv).
-
Add acetonitrile (5 mL).
-
To this mixture, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol offers a more environmentally friendly approach by eliminating the copper co-catalyst.[1][2]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and DABCO (3.0 mmol, 3.0 equiv).
-
Add acetonitrile (5 mL).
-
Add Pd(OAc)₂ (0.01-0.1 mmol, 1-10 mol%, optimize as needed).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Perform the workup and purification as described in Protocol 1.
Protocol 3: Microwave-Assisted Copper-Free Sonogashira Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times.[4][5]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd ionanofluid or Pd/C)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., ionic liquid or water)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and the base (e.g., triethylamine, 2.0 equiv).
-
Add the chosen solvent and the palladium catalyst.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure based on the solvent system used. For example, if an ionic liquid is used, the product can often be extracted with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira coupling.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. psecommunity.org [psecommunity.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of aryl halides with alkenes to form new carbon-carbon bonds. This powerful transformation is widely employed in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures. 1-Iodo-4-nitrobenzene is an excellent substrate for the Heck reaction due to the high reactivity of the carbon-iodine bond, which is further activated by the electron-withdrawing nitro group. This reactivity allows for the efficient synthesis of various substituted alkenes, which are valuable intermediates in the development of novel therapeutics and functional materials.
These application notes provide detailed protocols and quantitative data for the Heck reaction of this compound with various acrylate (B77674) derivatives, offering a valuable resource for researchers in organic synthesis and drug discovery.
Reaction Scheme
The general scheme for the Heck reaction of this compound with an acrylate is depicted below:
Scheme 1: Heck Reaction of this compound with an Acrylate
Where R can be an alkyl or aryl group.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Heck reaction of aryl iodides with acrylates under various conditions. While specific yields for this compound may vary, these tables provide a useful reference for reaction optimization.
Table 1: Conventional Heating Conditions for the Heck Reaction of Aryl Iodides with Acrylates
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | MeCN | 80 | 20 | >95 |
| 2 | Iodobenzene | n-Butyl acrylate | Pd catalyst (1) | K₂CO₃ | DMF | 85 | Appropriate time | High |
| 3 | This compound | Styrene | Pd catalyst | K₂CO₃ | DMF | 95 | Shorter time | High |
| 4 | Iodobenzene | Ethyl acrylate | PdCl₂ | Et₃N | NMP | 100 | - | High |
| 5 | 4-Bromonitrobenzene | Ethyl acrylate | Pd catalyst (0.01) | - | - | 130 | 3 | 88[1] |
Table 2: Microwave-Assisted Heck Reaction of Aryl Iodides with Acrylates
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | MeCN | 170 | 5 | 87 (isolated)[2] |
| 2 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | Toluene | 170 | 5 | 73 (isolated)[2] |
| 3 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | None | 170 | 5 | 81 (isolated)[2] |
Experimental Protocols
Protocol 1: Conventional Heating Heck Reaction of this compound with Ethyl Acrylate
This protocol is a representative procedure for the Heck reaction under conventional heating.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system (Silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and anhydrous acetonitrile (5 mL).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add triethylamine (1.2 mmol, 1.2 equiv.) followed by ethyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-20 hours. The presence of the electron-withdrawing nitro group is expected to accelerate the reaction compared to unsubstituted iodobenzene.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure ethyl 4-nitrocinnamate.
Protocol 2: Microwave-Assisted Heck Reaction of this compound with Methyl Acrylate
This protocol provides a rapid and efficient method for the Heck reaction using microwave irradiation.[2]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
10 mL microwave reaction vessel with a stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system (Silica gel)
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vessel equipped with a stir bar, add palladium(II) acetate (0.065 mmol, 5.0 mol%). Seal the vial with a Teflon-lined silicon cap.
-
Addition of Reagents: Add this compound (1.3 mmol, 1.0 equiv.), methyl acrylate (2.6 mmol, 2.0 equiv.), triethylamine (1.6 mmol, 1.2 equiv.), and anhydrous acetonitrile (3.0 mL) to the vessel via syringe.
-
Reaction Execution: Place the sealed vessel in the microwave synthesizer. Heat the reaction mixture to 170 °C and hold for 5-10 minutes.[2]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove the palladium catalyst. Wash the silica gel with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like acetonitrile and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable base. Handle with care.
-
Microwave reactions should be conducted in specialized equipment designed for chemical synthesis to avoid the risk of explosion due to pressure buildup.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
Application Notes and Protocols: 1-Iodo-4-nitrobenzene as a Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-iodo-4-nitrobenzene as a versatile precursor in the synthesis of a variety of bioactive heterocyclic compounds. The presence of the iodo and nitro functionalities allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a readily available aromatic compound that serves as a key starting material for the synthesis of diverse heterocyclic scaffolds. The electron-withdrawing nature of the nitro group activates the C-I bond towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The nitro group itself can be a crucial pharmacophore or can be further transformed into other functional groups, such as amines, to modulate the biological activity of the target molecules. This document outlines protocols for several key reactions, including Sonogashira, Buchwald-Hartwig, Suzuki, and Heck couplings, as well as strategies for the synthesis of important bioactive heterocyles such as indoles, carbazoles, pyrazoles, triazoles, and oxadiazoles.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are precursors to many bioactive heterocycles.
Quantitative Data Summary
| Entry | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ | Not specified | Not specified | Not specified | Not specified | Quantitative | [1] |
| 2 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | RT | 1.5 | Good | Not specified |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Triethylamine or THF/amine mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous solvent and the amine base (if not the solvent).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium (B1175870) chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Workflow Diagram
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines. This reaction is crucial for synthesizing precursors to many nitrogen-containing heterocycles.
Quantitative Data Summary
| Entry | Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Toluidine | Ni(acac)₂ | None | K₃PO₄ | Not specified | Not specified | 48 | Trace |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Suzuki Coupling
The Suzuki coupling reaction forms a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or ester. This is a widely used method for the synthesis of biaryls, which are common motifs in bioactive molecules.
Quantitative Data Summary
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux (Microwave) | Up to 92% |
Experimental Protocol: General Procedure for Suzuki Coupling
The following is a general protocol for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-nitrobenzene is a versatile aromatic compound that serves as a critical building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Its structure, featuring both a reactive iodine atom and a modifiable nitro group, allows for diverse chemical transformations. The iodine atom is an excellent leaving group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental for constructing carbon-carbon bonds in complex drug scaffolds.[1] Concurrently, the nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals, opening avenues for further derivatization and molecular elaboration.[2]
These application notes provide detailed protocols for key synthetic transformations involving this compound and its utility in the synthesis of important pharmaceutical intermediates and analogues of therapeutic agents like Combretastatin A-4 and Nitazoxanide (B1678950).
Application 1: Synthesis of 4-Iodoaniline via Nitro Group Reduction
A primary application of this compound is its conversion to 4-iodoaniline. This product is a crucial intermediate for introducing an iodophenyl moiety into pharmaceutical candidates, which can then be used in subsequent cross-coupling reactions. The reduction of the nitro group must be performed selectively to preserve the iodo group.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes the selective reduction of the nitro group of this compound to an amine using a heterogeneous catalyst under continuous flow conditions.
Materials:
-
This compound
-
Tetrahydrofuran (THF), HPLC grade
-
Water, deionized
-
Ru-Fe/Al₂O₃ catalyst
-
Hydrogen gas (H₂)
-
Continuous flow hydrogenation reactor
Procedure:
-
Prepare a 0.05 M solution of this compound in a 95:5 (v/v) mixture of THF and water.
-
Pack a continuous flow reactor column with 1.0 g of the Ru-Fe/Al₂O₃ catalyst.
-
Set the reactor temperature to 80°C and the pressure to 50 bar of hydrogen.
-
Pump the substrate solution through the catalyst bed at a flow rate of 0.5 mL/min.
-
Simultaneously, introduce hydrogen gas at a flow rate of 3.6 mL/min.[3]
-
Collect the reactor output and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, evaporate the solvent from the collected solution under reduced pressure to obtain the crude 4-iodoaniline.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Quantitative Data: Reduction of this compound
| Catalyst | Temperature (°C) | Pressure (bar) | Substrate Conc. (M) | Solvent | Max. Yield of 4-Iodoaniline (%) | Byproduct (Aniline) Yield (%) | Reference |
| Ru-Fe/Al₂O₃ | 80 | 50 | 0.05 | THF/H₂O (95:5) | 82 | < 0.5 | [3] |
Application 2: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
The iodine atom of this compound is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is a cornerstone of modern pharmaceutical synthesis for building biaryl and aryl-alkyne structures.
Logical Workflow for Cross-Coupling Reactions
The following diagram illustrates the general workflow for utilizing this compound in Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate diverse pharmaceutical precursors.
Caption: General workflow for cross-coupling of this compound.
I. Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq).
-
Add THF (approx. 5-10 mL per mmol of aryl halide).
-
Sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), the terminal alkyne (1.1 eq), and diisopropylamine (7.0 eq).[4]
-
Stir the reaction mixture at room temperature for 3 hours or until TLC indicates completion. For less reactive substrates, heating to 100°C may be necessary.[5]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(OAc)₂ (unspecified) | None | Unspecified | DMF | 100 | Quantitative | [6] |
| This compound | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | TEA | N/A | RT | Good | [7] |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are prevalent structures in many pharmaceuticals, by reacting an aryl halide with an arylboronic acid.[9]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine ligand (e.g., PCy₃, JohnPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Water, THF, Dioxane)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and ligand, if required.
-
Add the solvent system (e.g., water or a mixture like THF/water).
-
Stir the mixture vigorously at room temperature or heat as required (e.g., 40-80°C) under an inert atmosphere.[9]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-24 hours.
-
After cooling to room temperature, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | PdCu@Ti₃C₂ (cat.) | K₂CO₃ | Water | 1 | 99 | [10] |
| 4-Bromoiodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ (cat.) | K₂CO₃ | DMF/H₂O | 0.33 | 98 | [11] |
| Aryl Chloride (hindered) | Arylboronic acid | Pd₂(dba)₃/PCy₃ | KF | Dioxane | 12 | 95 | [12] |
Application 3: Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a lead compound for anticancer agents.[13][14] Analogues are synthesized to improve its pharmacological properties. A key synthetic step is often a Wittig reaction or a Suzuki coupling to form the characteristic stilbene (B7821643) bridge. This compound derivatives can be used as precursors for one of the aromatic rings.
Signaling Pathway: Tubulin Polymerization Inhibition by CA-4
CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[15][17]
Caption: CA-4 inhibits tubulin polymerization, leading to apoptosis.
Synthetic Workflow: CA-4 Analogue via Wittig Reaction
A common route to CA-4 involves a Wittig reaction between a substituted benzylphosphonium salt and a substituted benzaldehyde.[18][19] An intermediate derived from this compound could serve as the precursor to one of these components after suitable functional group transformations.
Caption: General synthetic workflow for Combretastatin A-4 analogues.
Experimental Protocol: Synthesis of CA-4 via Modified Wittig Reaction
This protocol outlines a synthesis of Combretastatin A-4 itself, illustrating the key Wittig reaction step.[18]
Materials:
-
3-Hydroxy-4-methoxybenzylphosphonium bromide
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 400 (PEG 400)
Procedure:
-
Combine 3-hydroxy-4-methoxybenzylphosphonium bromide (1.0 eq), 3,4,5-trimethoxybenzaldehyde (1.0 eq), and K₂CO₃ (3.0 eq) in PEG 400.
-
Heat the mixture with stirring. The reaction can be performed under microwave irradiation (e.g., 2 x 5 min at 360 W) or conventional heating.[18]
-
After completion, cool the reaction mixture and add water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the Z (cis) and E (trans) isomers, yielding Combretastatin A-4 (the Z-isomer).
Application 4: Synthesis of Nitazoxanide Analogues
Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug.[20] Its mechanism of action involves the inhibition of pyruvate (B1213749):ferredoxin/flavodoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.[1][21] Analogues are synthesized to improve efficacy and expand the spectrum of activity. This compound can be a starting material for creating substituted salicylic (B10762653) acid moieties, a key component of Nitazoxanide analogues, via Suzuki coupling followed by functional group manipulation.
Signaling Pathway: Inhibition of PFOR by Nitazoxanide
Nitazoxanide acts as a noncompetitive inhibitor of PFOR. The drug is believed to intercept an early step in the enzyme's catalytic cycle, preventing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][2][22]
Caption: Nitazoxanide inhibits the PFOR enzyme in anaerobic organisms.
Experimental Protocol: Synthesis of Nitazoxanide
This protocol describes the final amidation step in the synthesis of Nitazoxanide from O-acetylsalicyloyl chloride and 2-amino-5-nitrothiazole (B118965).[23] The O-acetylsalicyloyl chloride precursor can be synthesized from salicylic acid derivatives, which in turn could be prepared using this compound as a starting material via cross-coupling and subsequent functionalization.
Materials:
-
2-Amino-5-nitrothiazole
-
O-Acetylsalicyloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
In a four-neck flask, suspend 2-amino-5-nitrothiazole (0.095 mol) and O-acetylsalicyloyl chloride (0.19 mol) in dichloromethane (460 mL).
-
Stir the mixture and add triethylamine (0.19 mol) dropwise.
-
After the addition is complete, heat the reaction mixture to 40-50°C for 2 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Add water (200 mL) dropwise to the reaction mixture and stir for 1 hour to induce crystallization.
-
Collect the resulting solid by suction filtration and dry to obtain Nitazoxanide.
| Amine Component | Acid Chloride Component | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-nitrothiazole | O-Acetylsalicyloyl chloride | Triethylamine | Dichloromethane | 40-50 | 2 | 85 | [23] |
| 2-Amino-5-nitrothiazole | Acetylsalicylic acid / DCC / DMAP | N/A | THF | RT | N/A | N/A | [24] |
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. scispace.com [scispace.com]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Nitazoxanide synthesis - chemicalbook [chemicalbook.com]
- 24. FR3110164A1 - Process for preparing nitazoxanide and its derivatives and use for the prevention or treatment of pathological conditions due to infection by viruses of the coronavirus type, and more particularly of the SARS-CoV-2 type - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Iodo-4-nitrobenzene in the Synthesis of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of substituted anilines utilizing 1-iodo-4-nitrobenzene as a key starting material. This versatile building block offers multiple synthetic routes to a diverse range of aniline (B41778) derivatives, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and materials.
Introduction
This compound is a valuable reagent in organic synthesis due to the presence of two key functional groups: an iodine atom, which can participate in various cross-coupling reactions, and a nitro group, which can be readily reduced to an amine. This dual functionality allows for a two-step strategy to synthesize complex substituted anilines: first, a carbon-carbon or carbon-nitrogen bond is formed at the iodine position, followed by the reduction of the nitro group. Alternatively, direct reduction of this compound provides a straightforward route to 4-iodoaniline (B139537), a valuable substituted aniline in its own right.
This document outlines protocols for several common synthetic strategies employing this compound, including direct reduction, Sonogashira coupling followed by reduction, Suzuki coupling followed by reduction, Buchwald-Hartwig amination, and Ullmann condensation.
I. Direct Reduction to 4-Iodoaniline
A direct and efficient method to produce a substituted aniline from this compound is the selective reduction of the nitro group. This approach preserves the iodo-substituent for potential further functionalization.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol describes the continuous flow hydrogenation of this compound to 4-iodoaniline using a heterogeneous catalyst.[1]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ru-Fe/Al₂O₃ catalyst
-
High-pressure resistant reactor system with continuous flow capabilities
Procedure:
-
Prepare a 0.05 M solution of this compound in a THF/H₂O (95:5 v/v) mixture.
-
Pack a continuous flow reactor with 1 g of the Ru-Fe/Al₂O₃ catalyst.
-
Set the reactor temperature to 80 °C and the pressure to 50 bar.
-
Introduce the gas flow (e.g., H₂) at a rate of 3.6 mL/min.
-
Pump the this compound solution through the reactor at a flow rate of 0.5 mL/min.
-
Monitor the reaction progress by analyzing the output stream using a suitable analytical technique (e.g., GC-MS).
-
Collect the product stream. The product, 4-iodoaniline, can be isolated by standard procedures such as solvent evaporation and purification by chromatography if necessary.
Quantitative Data
| Reactant | Product | Catalyst | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| This compound | 4-Iodoaniline | Ru-Fe/Al₂O₃ | 1.5 | 100 | 82 | [1] |
II. Sonogashira Coupling and Subsequent Reduction
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound can be coupled with various alkynes, and the resulting nitro-containing product can then be reduced to the corresponding aniline derivative.
Experimental Workflow
Caption: Sonogashira coupling followed by reduction.
Protocol 1: Sonogashira Cross-Coupling of this compound with Phenylacetylene (B144264)
This protocol describes an efficient palladium-catalyzed Sonogashira cross-coupling reaction under aerobic conditions.[2]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,4-Diazabicyclo[2.2.2]octane (Dabco)
-
Solvent (e.g., DMF or other suitable organic solvent)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (2 mol%), CuI (2 mol%), and Dabco (3 equiv.).
-
Add the solvent and stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 4-nitro-1-(phenylethynyl)benzene, by flash column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of the Nitro Group
A general protocol for the reduction of the nitro group to an aniline using tin(II) chloride.
Materials:
-
4-Nitro-1-(phenylethynyl)benzene (or other nitro-containing intermediate)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) (EtOH)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the nitro-containing compound in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aniline derivative by flash column chromatography.
Quantitative Data
| Reactant 1 | Reactant 2 | Product of Coupling | Coupling Yield (%) | Final Product | Reference |
| This compound | Phenylacetylene | 4-Nitro-1-(phenylethynyl)benzene | Quantitative | 4-(Phenylethynyl)aniline | [2] |
III. Suzuki Coupling and Subsequent Reduction
Similar to the Sonogashira coupling, the Suzuki coupling can be employed to form a C-C bond between this compound and an arylboronic acid. The resulting 4-nitrobiphenyl (B1678912) derivative can then be reduced to the corresponding substituted aniline.
Experimental Workflow
Caption: Suzuki coupling and subsequent reduction.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
A general procedure for the Suzuki-Miyaura cross-coupling of an aryl iodide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, toluene, or a mixture with water)
Procedure:
-
In a reaction flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reduction of 2-Nitrobiphenyls
A practical method for the reduction of nitrobiphenyls to the corresponding anilines using iron powder.[3]
Materials:
-
Substituted 4-nitrobiphenyl
-
Iron powder
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a solution of the substituted 4-nitrobiphenyl in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude aniline derivative.
-
Purify by column chromatography if necessary.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] While potentially a direct route to substituted anilines from this compound, this substrate can be challenging. The choice of ligand and base is critical for a successful transformation.
Logical Relationship
Caption: Buchwald-Hartwig amination pathway.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and solvent may be necessary.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XantPhos, SPhos)[6]
-
Base (e.g., NaOtBu, K₃PO₄, or DBU)[6]
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried reaction vessel.
-
Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound, the amine, and the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography. The resulting nitroaniline can then be reduced as described previously.
V. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.[7]
General Protocol for Ullmann Condensation
This protocol is based on the condensation of aryl halides with amines.
Materials:
-
This compound
-
Amine or aniline
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline) (optional, but often beneficial)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a reaction vessel, add CuI, the ligand (if used), and the base.
-
Add this compound and the amine.
-
Add the solvent and heat the reaction mixture to a high temperature (typically 120-190 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and add aqueous ammonia (B1221849) solution to complex with the copper catalyst.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography. The resulting nitro compound can be reduced to the target aniline.
Synthesis of this compound
For researchers who wish to prepare the starting material, a standard procedure involves the diazotization of 4-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.[8][9][10][11][12][13]
Protocol: Diazotization and Iodination
Materials:
-
4-Nitroaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Water
-
Ice
Procedure:
-
Carefully add concentrated sulfuric acid to water, then add 4-nitroaniline and stir until dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 10 °C. Stir for 15-20 minutes to form the diazonium salt.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat on a water bath until nitrogen evolution ceases.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the crude this compound by vacuum filtration, wash with cold water, and then with a cold solution of sodium thiosulfate (B1220275) to remove any excess iodine.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
These protocols provide a comprehensive guide for the utilization of this compound in the synthesis of a wide array of substituted anilines, offering valuable tools for drug discovery and development. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. This compound | 30306-69-5 [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. prepchem.com [prepchem.com]
- 13. guidechem.com [guidechem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-iodo-4-nitrobenzene in several principal palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group makes this compound a reactive aryl halide, facilitating a variety of important bond-forming transformations crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The coupling partner is introduced to the palladium center.
-
Reductive Elimination: The new C-C or C-N bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst.
A general workflow for these reactions is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene (B28343) | 110 | 16 | High |
| Thiophene-2-boronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux | 1.5 | ~90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 4-Nitro-1,1'-biphenyl
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 249 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (B91453) (8 mL)
-
Deionized water (2 mL)
-
Schlenk flask (25 mL)
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-nitro-1,1'-biphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
Data Presentation: Heck Reaction of this compound
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene (B11656) | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 6 | >90 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc (2) | NMP | 120 | 24 | ~85 |
| Ethylene (gas) | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ (2) | DMA | 130 | 12 | High |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of (E)-4-Nitrostilbene
This protocol describes the Heck reaction of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 249 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 5.2 mg)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask (25 mL)
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk flask containing a magnetic stir bar, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous and degassed DMF, followed by triethylamine and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol (B145695) to afford pure (E)-4-nitrostilbene.
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C(sp²)–C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[2][3]
Data Presentation: Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | Pd(OAc)₂ (0.01-2) | - | DABCO (3) | DMF | 80 | 2 | Quantitative[2] |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | THF | 60 | 4 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | Et₃N (2) | Toluene | 70 | 5 | ~90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 1-Nitro-4-(phenylethynyl)benzene (Copper-Free)
This protocol describes a copper-free Sonogashira coupling of this compound with phenylacetylene.[2]
Materials:
-
This compound (1.0 mmol, 249 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (3.0 mmol, 337 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask (25 mL)
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk flask containing a magnetic stir bar, add this compound, Pd(OAc)₂, and DABCO.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous and degassed DMF, followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours under aerobic conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-nitro-4-(phenylethynyl)benzene.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is a powerful tool for the synthesis of anilines and their derivatives.[4] The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for high yields.[5]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | KOtBu (1.5) | Toluene | 100 | 18 | High |
| Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5) | Dioxane | 110 | 24 | ~90 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS (1.5) | Toluene | 80 | 12 | High |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of N-Phenyl-4-nitroaniline
This protocol describes the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 249 mg)
-
Aniline (1.2 mmol, 109 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol, 168 mg)
-
Toluene (5 mL)
-
Schlenk tube (25 mL)
-
Magnetic stir bar
Procedure:
-
To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and KOtBu.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add this compound, followed by anhydrous, degassed toluene and aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenyl-4-nitroaniline.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
1-Iodo-4-nitrobenzene: A Versatile Building Block for Novel Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-nitrobenzene is a highly versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of novel materials.[1] Its unique molecular structure, featuring a reactive iodine atom and an electron-withdrawing nitro group, makes it an ideal precursor for various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced materials, including conductive polymers, liquid crystals, and biologically active molecules relevant to drug discovery.
Physicochemical Properties
This compound is a yellow crystalline solid with the following properties:
| Property | Value |
| Molecular Formula | C₆H₄INO₂ |
| Molecular Weight | 249.01 g/mol |
| Melting Point | 171-173 °C |
| Boiling Point | 289 °C at 772 mmHg |
| CAS Number | 636-98-6 |
It is sparingly soluble in water but soluble in common organic solvents.[2]
Applications in Material Synthesis
The reactivity of the carbon-iodine bond in this compound allows for its participation in several palladium- and copper-catalyzed cross-coupling reactions, which are fundamental to modern materials synthesis.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is instrumental in synthesizing substituted biphenyls, which are common structural motifs in liquid crystals and conjugated polymers.
Quantitative Data for Suzuki-Miyaura Coupling Reactions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 99.3[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | High |
| 3 | 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 90 | 10 | High |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O (3:1) | 85 | 14 | High |
Experimental Protocol: Synthesis of 4-Nitro-1,1'-biphenyl
This protocol describes the synthesis of 4-nitro-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%).
-
Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent.
-
Fit the flask with a condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-nitro-1,1'-biphenyl.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to aryl alkynes. These compounds are key intermediates in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs).
Quantitative Data for Sonogashira Coupling Reactions:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(OAc)₂ (0.01-2) | None | Dabco | - | - | - | Quantitative[4][5][6] |
| 2 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | RT | 1.5 | High |
| 3 | Trimethylsilylacetylene | Pd catalyst | CuI | Et₃N | Et₃N | RT | 2 | 96-99.5[7] |
Experimental Protocol: Synthesis of 1-Nitro-4-(phenylethynyl)benzene
This protocol details the synthesis of 1-nitro-4-(phenylethynyl)benzene from this compound and phenylacetylene.[4][5][6]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
1,4-Diazabicyclo[2.2.2]octane (Dabco)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and Dabco (3 equiv.).
-
Add the anhydrous, degassed solvent.
-
Add phenylacetylene (1.1 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Workflow
Ullmann Coupling: Synthesis of Diaryl Ethers and Amines
The Ullmann coupling is a copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds, typically by reacting an aryl halide with an alcohol, phenol (B47542), or amine. This reaction is valuable for synthesizing diaryl ethers and N-aryl amines, which are present in many polymers and pharmaceutical compounds.
General Experimental Protocol: Ullmann Condensation
This protocol provides a general procedure for the Ullmann condensation of this compound with a nucleophile (e.g., a phenol or an amine).
Materials:
-
This compound
-
Nucleophile (Phenol or Amine)
-
Copper(I) iodide (CuI)
-
A ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, high-boiling solvent (e.g., DMF, DMSO, or NMP)
-
Schlenk tube or sealed tube, magnetic stirrer, heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk or sealed tube, combine this compound (1.0 equiv.), the nucleophile (1.2 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to a high temperature (typically 100-200 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Ullmann Coupling Catalytic Cycle
Applications in Drug Development
Derivatives of this compound have shown promise in drug development due to their biological activities, including cytotoxic and antimicrobial effects.[4] The nitroaromatic scaffold is a known pharmacophore in several therapeutic agents.
Cytotoxicity Against Cancer Cell Lines
Materials synthesized from this compound, such as nitrobiphenyl derivatives, have been investigated for their potential as anticancer agents.[1] These compounds can induce apoptosis (programmed cell death) in cancer cells.
Workflow for Assessing Cytotoxicity:
The cytotoxicity of synthesized compounds is often evaluated using in vitro cell-based assays, such as the MTT assay, against various cancer cell lines.
MTT Assay Workflow
Plausible Signaling Pathway for Apoptosis Induction:
Many cytotoxic agents exert their effects by inducing the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of caspase enzymes that execute cell death.
Intrinsic Apoptosis Pathway
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of novel materials. Its utility in fundamental organic reactions such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings provides access to complex molecular architectures with applications in materials science and drug discovery. The protocols and data presented herein serve as a guide for researchers to explore the potential of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 636-98-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: 1-Iodo-4-nitrobenzene in Continuous Flow Chemistry
Introduction
1-Iodo-4-nitrobenzene is a pivotal intermediate in organic synthesis, widely utilized as a precursor for pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] Its chemical structure, featuring an iodine atom and a nitro group on a benzene (B151609) ring, makes it an ideal substrate for a variety of cross-coupling reactions.[2] The application of continuous flow chemistry to reactions involving this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions using this compound in a continuous flow setup.
Core Applications & Protocols
Continuous flow technology is particularly well-suited for palladium-catalyzed reactions, which are fundamental to modern synthesis.[4][5] The use of packed-bed reactors with immobilized catalysts can simplify product purification and allow for catalyst reuse, aligning with the principles of green chemistry.[6]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[7] The reaction is instrumental in the synthesis of substituted alkynes. When performed in a continuous flow system, it allows for rapid catalyst screening and optimization of reaction conditions.[8][9] The cross-coupling of this compound with phenylacetylene (B144264) has been shown to proceed smoothly, yielding the desired product in high quantities.[10][11]
Quantitative Data Summary: Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | This compound (or other Iodobenzene) | 4-Iodo-anisole |
| Alkyne | Aryl Acetylene | Phenylacetylene |
| Catalyst | Packed bed with Pd on solid support & Cu₂O on alumina | FibreCat® 1001 / 10% Pd/C |
| Solvent | THF-DMA (9:1) | Methanol |
| Base | - (Amine solvent often acts as base) | Sodium Hydroxide (B78521) (3 eq.) |
| Temperature | 80 °C | 100 °C |
| Pressure | Not specified | 100 bar |
| Flow Rate | 0.1 mL/min | 0.1 mL/min |
| Residence Time | Not specified | 5-8 min |
| Yield | Not specified | High conversion (FibreCat®), 53% (Pd/C) |
| Reference | [12] | [8][9] |
Experimental Protocol: Continuous Flow Sonogashira Coupling
This protocol is a generalized procedure based on established methodologies for aryl iodides in flow reactors.[8][12]
1. Reagent Preparation:
- Solution A (Aryl Halide): Prepare a 0.05 M solution of this compound in the chosen solvent (e.g., Methanol or THF/DMA).
- Solution B (Alkyne/Base): In a separate vessel, prepare a solution of the terminal alkyne (1.2 equivalents) and a suitable base like sodium hydroxide (3 equivalents) in the same solvent.
2. System Setup:
- Assemble the continuous flow reactor system, including pumps for reagent delivery, a T-mixer, a packed-bed reactor column containing the immobilized palladium catalyst (e.g., 10% Pd/C or FibreCat®), a heating unit, and a back-pressure regulator.[8]
- Prime the system by flushing with the solvent for approximately 10-15 minutes to wet the catalyst and remove air.[8]
3. Reaction Execution:
- Set the reactor temperature to the desired value (e.g., 100 °C) and the back-pressure regulator to maintain system pressure (e.g., 100 bar).[8]
- Pump Solution A and Solution B at equal flow rates (e.g., 0.05 mL/min each for a total flow rate of 0.1 mL/min) through the T-mixer and into the heated catalyst column.[8]
- Allow the system to reach a steady state before collecting the product stream.
4. Workup and Purification:
- The collected effluent is diluted with a suitable organic solvent (e.g., dichloromethane).
- The solution is washed with water and brine, then dried over anhydrous magnesium sulfate.[8]
- The solvent is removed under reduced pressure, and the crude product is purified via flash column chromatography.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for the synthesis of arylamines used in pharmaceuticals and materials science.[13] Transitioning this reaction from batch to continuous flow has been shown to increase space-time yield and confirm the benefits of flow processing.[14][15]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Parameter | Representative Flow Conditions |
| Aryl Halide | Aryl Bromide/Iodide (e.g., this compound) |
| Amine | N-methylpiperazine (2 eq.) |
| Catalyst | Pd(OAc)₂ / (R)-BINAP or [Pd(IPr*)(cin)Cl] |
| Base | Sodium tert-butoxide (1.4 eq.) or KOtAm |
| Solvent | Toluene or Dioxane/THF |
| Temperature | 100 °C |
| Residence Time | ~24 min |
| Yield | High conversion is typically achieved. |
| Reference | [13][15] |
Experimental Protocol: Continuous Flow Buchwald-Hartwig Amination
This protocol is adapted from demonstrated flow processes for direct amination.[15]
1. Reagent Preparation:
- Solution A: Dissolve this compound (1 equivalent) and the desired amine (1.2-2 equivalents) in an anhydrous solvent like toluene.
- Solution B: In a separate, dry vessel, dissolve the palladium catalyst (e.g., 0.5 mol% Pd(OAc)₂) and the appropriate ligand (e.g., 0.2 mol% (R)-BINAP).
- Solution C: Prepare a solution of the base (e.g., 1.4 equivalents sodium tert-butoxide) in the same solvent.
2. System Setup:
- Configure a flow system with three pumps, mixers, and a heated coil or microreactor.
- Solutions A and B are first mixed before being combined with Solution C just ahead of the heated reactor to prevent premature catalyst decomposition.
- Prime the entire system with anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
3. Reaction Execution:
- Set the reactor temperature to 100 °C.
- Pump the reagent solutions into the reactor at flow rates calculated to achieve the desired residence time (e.g., 24 minutes).
- Collect the reactor effluent after the system has stabilized.
4. Workup and Purification:
- Cool the reactor output to room temperature.
- Quench the reaction by mixing the effluent with an aqueous solution of a weak acid (e.g., acetic acid) to neutralize the base.[15]
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated in vacuo.
- Purify the residue by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, coupling organoboron compounds with halides.[6][16] The use of heterogeneous palladium catalysts in continuous flow offers advantages in product purification and catalyst stability.[6]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Parameter | Representative Flow Conditions |
| Aryl Halide | This compound (or other Aryl Iodide) |
| Coupling Partner | Phenylboronic Acid (1.1-1.5 eq.) |
| Catalyst | 10% Pd/C or other heterogeneous Pd catalyst |
| Base | Na₂CO₃ or K₂CO₃ (1.5-2.0 eq.) |
| Solvent | EtOH/H₂O |
| Temperature | 25-100 °C |
| Residence Time | 8-23 min |
| Yield | 82% conversion (Optimized conditions) |
| Reference | [17][18] |
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
This protocol is based on ligand-free Pd/C-catalyzed Suzuki couplings in flow.[17]
1. Reagent Preparation:
- Solution A: Prepare a solution of this compound (1 equivalent) and the phenylboronic acid (1.1 equivalents) in a solvent mixture such as Ethanol/Water.
- Solution B: Prepare a separate aqueous solution of the base (e.g., Na₂CO₃, 1.5 equivalents).
2. System Setup:
- Use a two-pump flow system with a T-mixer feeding into a pre-packed cartridge containing a heterogeneous palladium catalyst (e.g., 10% Pd/C).
- The cartridge is placed in a heater module.
- Prime the system with the reaction solvent.
3. Reaction Execution:
- Heat the catalyst cartridge to the desired temperature (e.g., 80 °C).
- Pump Solution A and Solution B into the T-mixer and through the catalyst cartridge at flow rates designed to achieve a residence time of ~20-30 minutes.[17]
- Collect the product stream downstream of the reactor.
4. Workup and Purification:
- The collected solution is concentrated to remove the organic solvent.
- The remaining aqueous solution is extracted with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated, and the crude product is purified by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical setup for a continuous flow cross-coupling reaction using a packed-bed reactor.
Caption: General workflow for a continuous flow cross-coupling reaction.
Safety Considerations
This compound is harmful if swallowed or in contact with skin and may cause genetic defects.[19][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The palladium catalysts and solvents used may also be flammable or toxic, and their respective Safety Data Sheets (SDS) should be consulted before use. Continuous flow systems, while generally safer due to smaller reaction volumes, can operate at high pressures and temperatures, requiring careful system assembly and monitoring.
References
- 1. This compound | 636-98-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 636-98-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. thalesnano.com [thalesnano.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. iris.unina.it [iris.unina.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. This compound | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound | 636-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: 1-Iodo-4-nitrobenzene in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-nitrobenzene is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of dyes.[1] Its structure, featuring an iodine atom and a nitro group on a benzene (B151609) ring, provides two reactive sites that can be selectively functionalized to build complex chromophoric systems. The electron-withdrawing nature of the nitro group enhances the reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for constructing extended π-conjugated systems characteristic of many dye molecules.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of dyes.
Key Applications in Dye Synthesis
The primary application of this compound in dye synthesis involves its use as a building block in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the extension of the chromophore and the introduction of various auxochromes (color-modifying groups). The three main types of coupling reactions utilized are the Sonogashira, Suzuki, and Heck reactions.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] This reaction is particularly useful for synthesizing dyes with a rigid, linear arylalkyne backbone, which often exhibit interesting photophysical properties.
A typical application involves the reaction of this compound with a functionalized alkyne. The resulting 4-nitrophenylacetylene derivative can then be further modified, for example, by reducing the nitro group to an amino group, which can then be diazotized and coupled to form azo dyes.
Suzuki Coupling: Synthesis of Biaryls
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[4] This reaction is widely used to create biaryl structures, which are common motifs in disperse dyes and other dye classes.
By coupling this compound with a substituted phenylboronic acid, a 4-nitro-biphenyl derivative is formed. The substituents on the phenylboronic acid can be chosen to tune the color and properties of the final dye.
Heck Coupling: Synthesis of Stilbenes
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[5] This reaction is instrumental in the synthesis of stilbene (B7821643) derivatives, which are known for their fluorescent properties and are used as fluorescent whitening agents and in some disperse dyes.[6]
Reacting this compound with a substituted styrene (B11656) derivative under Heck conditions leads to the formation of a 4-nitrostilbene. The nitro group can subsequently be reduced to an amine and diazotized to produce azo-stilbene dyes.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitroaniline (B120555)
This protocol describes the synthesis of the starting material, this compound, via a diazotization reaction.[5][7]
Materials:
-
4-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ethanol (B145695) (for recrystallization)
-
Ice
Procedure:
-
In a conical flask, carefully add 0.41 mL of concentrated H₂SO₄ to 3 mL of water.
-
To this acidic solution, add 0.5 g of 4-nitroaniline. Stir the mixture well and cool it to 0-5°C in an ice bath.
-
In a separate beaker, prepare a cold solution of 0.25 g of NaNO₂ in 0.75 mL of distilled water.
-
Slowly add the cold NaNO₂ solution to the 4-nitroaniline solution while maintaining the temperature between 0-5°C. This forms the diazonium salt solution.
-
Filter the cold diazonium salt solution.
-
In another beaker, dissolve 1 g of KI in 3 mL of water.
-
With stirring, add the filtered diazonium salt solution to the KI solution. A precipitate will form.
-
Filter the resulting solid product and wash it with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from a minimum amount of hot ethanol to obtain pure, shiny brown crystals of this compound.[7]
Safety Precautions: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is toxic and an oxidizer. Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The diazotization reaction should be kept cold to prevent the formation of unstable and potentially explosive diazonium compounds.[8][9]
Protocol 2: Synthesis of 4-Nitrodiphenylethyne via Sonogashira Coupling
This protocol is a representative procedure for the Sonogashira coupling of this compound with phenylacetylene (B144264).
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
2 M Hydrochloric acid (HCl)
Procedure:
-
To a reaction flask, add this compound (250 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg).
-
Add triethylamine (10 mL) and DMF (3 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through it for 10-15 minutes.
-
Add phenylacetylene (102 mg) to the reaction mixture.
-
Stir the reaction at 100°C and monitor its progress by Thin Layer Chromatography (TLC) using a 10% ethyl acetate/hexane eluent.[1]
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Quench the reaction by adding 2 M HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-nitrodiphenylethyne.
Quantitative Data
The following tables summarize quantitative data for representative reactions involving this compound.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CuI | Dabco | Not specified | Not specified | Not specified | Quantitative | [10] |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF/TEA | 100 | Not specified | Not specified | [11] |
Table 2: Sonogashira Coupling of Aryl Iodides with 2-Methyl-3-butyn-2-ol
| Aryl Iodide | Product | Yield (%) | Reference |
| This compound | 4-(4-Nitrophenyl)-2-methyl-3-butyn-2-ol | 85 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. scribd.com [scribd.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. This compound | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 30306-69-5 [amp.chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: 1-Iodo-4-nitrobenzene as a Precursor for Calamitic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-iodo-4-nitrobenzene as a key precursor in the synthesis of calamitic (rod-shaped) liquid crystals. The protocols focus on the synthesis of 4-alkoxy-4'-nitrobiphenyls, a class of liquid crystals with significant potential for applications in next-generation scattering liquid crystal displays (LCDs). The methodologies detailed herein are centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of advanced materials such as liquid crystals.[1] Its utility stems from the presence of two key functional groups: the iodo group, which is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, and the nitro group, a strong electron-withdrawing group that contributes to the molecular polarity and influences the mesomorphic properties of the final molecule.[2]
Calamitic liquid crystals are characterized by their elongated, rod-like molecular structure, which is a key determinant of their liquid crystalline behavior. The synthesis of these materials often involves the coupling of aromatic rings to create a rigid core, with flexible terminal chains influencing the melting and clearing points. The Suzuki-Miyaura and Sonogashira coupling reactions are powerful and widely used methods for the formation of carbon-carbon bonds necessary to construct these molecular architectures.[3][4]
This application note specifically details the synthesis of 4-alkoxy-4'-nitrobiphenyls, which exhibit nematic and smectic A phases.[2] The nitro group in these compounds plays a crucial role in their dielectric anisotropy, making them suitable for electro-optical applications.
Synthetic Pathway
The synthesis of 4-alkoxy-4'-nitrobiphenyls from this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a corresponding 4-alkoxyphenylboronic acid.
Caption: Synthetic route to 4-alkoxy-4'-nitrobiphenyl liquid crystals.
Experimental Protocol: Synthesis of 4-Octyloxy-4'-nitrobiphenyl
This protocol describes the synthesis of a representative member of the 4-alkoxy-4'-nitrobiphenyl family.
Materials:
-
This compound (1.0 eq)
-
4-Octyloxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (B28343) (anhydrous)
-
Water (deionized)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Caption: Workflow for the synthesis of 4-octyloxy-4'-nitrobiphenyl.
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-octyloxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is heated to reflux with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the flask, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The final product is further purified by recrystallization from ethanol to yield a pale yellow solid.
Characterization and Data
The synthesized 4-alkoxy-4'-nitrobiphenyls should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structure. The liquid crystalline properties are typically investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
Table 1: Phase Transition Temperatures of 4-Alkoxy-4'-nitrobiphenyls (°C) [2]
| n (Alkyl Chain Length) | Melting Point (Cr → N or I) | Nematic to Isotropic (N → I) | Smectic A to Nematic (SmA → N) | Smectic A to Isotropic (SmA → I) |
| 1 | 144 | 144 | - | - |
| 2 | 118 | 118 | - | - |
| 3 | 98 | 98 | - | - |
| 4 | 86 | 86 | - | - |
| 5 | 74 | 74 | - | - |
| 6 | 68 | 68 | - | - |
| 7 | 64 | 67 | 64 | - |
| 8 | 65 | 72 | 65 | - |
| 9 | 69 | 75 | 69 | - |
Note: Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data is illustrative and based on reported values.
Safety Precautions
-
This compound is a toxic and hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium catalysts are precious metals and can be toxic. Avoid inhalation of dust.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound serves as an excellent and readily available precursor for the synthesis of calamitic liquid crystals. The Suzuki-Miyaura cross-coupling reaction provides a high-yielding and versatile method for the construction of the biphenyl (B1667301) core structure. The resulting 4-alkoxy-4'-nitrobiphenyls exhibit interesting and tunable liquid crystalline properties, making them valuable materials for further research and development in display technologies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodo-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 1-Iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound?
A1: The most critical factor is temperature control. The intermediate diazonium salt is thermally unstable and will decompose at temperatures above 10°C.[1][2] It is imperative to maintain a temperature of 0-5°C throughout the diazotization process and the subsequent reaction with the iodide source.[3][4]
Q2: My final product is a dark, oily sludge instead of a solid. What went wrong?
A2: The formation of a dark and oily product typically indicates the presence of impurities from side reactions.[5] This can be caused by the reaction temperature rising above the recommended 0-10°C, leading to the decomposition of the diazonium salt or unwanted azo coupling reactions.[1][4][5][6] Insufficient acidity can also lead to the formation of colored azo by-products.[4]
Q3: How can I purify the crude this compound if it is impure?
A3: If your product is an impure sludge, you can wash the filtered product with cold 95% ethanol (B145695) to remove some impurities.[5][6] The most common method for purification is recrystallization. Dissolving the crude product in a minimum amount of hot ethanol and then allowing it to cool slowly should yield purer, crystalline this compound.[2][7]
Q4: Why is a strong acid like sulfuric acid or hydrochloric acid necessary for the reaction?
A4: A strong acid is essential for two primary reasons. First, it dissolves the starting material, 4-nitroaniline (B120555), by forming its salt. Second, it reacts with sodium nitrite (B80452) to generate nitrous acid in situ, which is necessary for the formation of the diazonium salt.[8][9] Sufficiently high acidity also prevents the newly formed diazonium salt from coupling with unreacted 4-nitroaniline, a common side reaction that lowers the yield.[4]
Q5: What is the purpose of adding the sodium nitrite solution slowly?
A5: The reaction of sodium nitrite with the acidic solution of 4-nitroaniline is exothermic. Adding the sodium nitrite solution slowly and dropwise allows for better control of the reaction temperature, preventing it from rising above the crucial 0-5°C range and causing the diazonium salt to decompose.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature too high: The diazonium salt decomposed.[1][2][5][6] | Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.[4] |
| Insufficient acid: Incomplete diazotization or side reactions.[4] | Ensure a sufficient excess of strong mineral acid is used to fully dissolve the amine and maintain high acidity. | |
| Reagent degradation: Old or improperly stored sodium nitrite. | Use a freshly prepared solution of sodium nitrite.[4] | |
| Incomplete reaction: Not enough time allowed for reactions to complete. | After adding the diazonium salt to the iodide solution, stir at low temperature until nitrogen evolution ceases, then allow to warm to room temperature.[5][6] | |
| Product is a Dark Brown or Oily Mush | Decomposition of diazonium salt: Caused by elevated temperatures.[1][6] | Strictly control the temperature during the addition of both the nitrite solution and the diazonium salt solution.[5] |
| Azo coupling side reaction: Occurs if the reaction mixture is not sufficiently acidic.[4] | Increase the concentration of the acid to ensure the starting amine is fully protonated. | |
| Rapid addition of reagents: Localized heating causing decomposition. | Add the sodium nitrite solution and the diazonium salt solution slowly and dropwise with vigorous stirring.[5][6] | |
| Excessive Foaming or Gas Evolution | Rapid decomposition of the diazonium salt: Temperature is too high.[1][5] | Immediately check and lower the reaction temperature. Add reagents more slowly.[4] |
| Solid Precipitates During Diazotization | Amine salt insolubility: The salt of 4-nitroaniline is not fully dissolved. | Ensure sufficient acid is used to form the soluble salt. Gentle warming may be required to dissolve the amine initially, but the solution must be thoroughly cooled to 0-5°C before adding sodium nitrite.[4][10] |
| Precipitation of diazonium salt: This can be normal if the diazonium salt is not very soluble in the reaction medium. | Proceed to the next step, ensuring the mixture is well-stirred to maintain a homogenous suspension. |
Experimental Protocols
Synthesis of this compound from 4-Nitroaniline
This protocol is a synthesis of information from multiple sources.[2][3][7][10][11][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 138.12 | 1.25 g | 0.0091 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | - |
| Deionized Water | 18.02 | ~22 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | 0.0101 |
| Potassium Iodide (KI) | 166.00 | 2.25 g | 0.0136 |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Procedure:
-
Preparation of Amine Salt Solution: In a flask, combine 1.25 g of 4-nitroaniline with 10 mL of deionized water. Carefully add 1.0 mL of concentrated sulfuric acid. Gently warm the mixture on a hot plate until the 4-nitroaniline is completely dissolved.[2][10]
-
Cooling: Cool the solution in an ice-salt bath with continuous stirring to a temperature between 0-5°C.[3]
-
Diazotization: In a separate beaker, dissolve 0.7 g of sodium nitrite in 2 mL of deionized water and cool this solution in the ice bath.[2] Slowly add the cold sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain the temperature below 10°C throughout the addition.[2][10] Stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.[3]
-
Iodination: In a separate, larger beaker, dissolve 2.25 g of potassium iodide in 10 mL of deionized water and cool the solution in an ice bath.[2]
-
Reaction: Slowly add the cold diazonium salt solution in portions to the cold potassium iodide solution with vigorous stirring.[12] A precipitate will form, and nitrogen gas will evolve.[5][10]
-
Completion: Continue stirring the mixture in the ice bath until the evolution of nitrogen gas ceases. Then, allow the mixture to slowly warm to room temperature while stirring.[5][6]
-
Isolation: Collect the crude solid product by suction filtration using a Büchner funnel. Wash the solid with cold deionized water.[7]
-
Purification: Recrystallize the crude product from a minimum amount of hot ethanol. Filter the hot solution to remove any insoluble impurities, then allow the filtrate to cool slowly. Collect the resulting crystals by suction filtration, wash with a small amount of cold ethanol, and air dry.[2][7]
Visualizations
Workflow for this compound Synthesis
References
- 1. echemi.com [echemi.com]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. experimental chemistry - Synthesis of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. This compound | 30306-69-5 [chemicalbook.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. maths.tcd.ie [maths.tcd.ie]
- 11. prepchem.com [prepchem.com]
- 12. chegg.com [chegg.com]
Technical Support Center: Diazotization of 4-Nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the diazotization of 4-nitroaniline (B120555).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that can occur during the diazotization of 4-nitroaniline?
A1: The two most common side reactions are the decomposition of the diazonium salt to form 4-nitrophenol (B140041) and the coupling of the diazonium salt with unreacted 4-nitroaniline to form a triazene (B1217601) compound.
Q2: Why is it crucial to maintain a low temperature (0-5 °C) during the reaction?
A2: 4-Nitrobenzenediazonium (B87018) salts are thermally unstable.[1] At temperatures above 5 °C, they readily decompose, leading to the formation of 4-nitrophenol and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[2]
Q3: What is the role of excess strong acid in the reaction mixture?
A3: A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential for two main reasons. First, it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite (B80452). Second, it ensures that the primary amine (4-nitroaniline) is fully protonated, which prevents it from acting as a nucleophile and coupling with the newly formed diazonium salt to form a triazene byproduct.[2] Due to the electron-withdrawing nitro group, 4-nitroaniline is a weak base, making strongly acidic conditions particularly important for an efficient reaction.[2]
Q4: How can I confirm the successful formation of the 4-nitrobenzenediazonium salt?
A4: A common qualitative test is to add a small aliquot of the reaction mixture to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.[2]
Q5: Are there any safety precautions I should be aware of when performing this reaction?
A5: Yes, diazonium salts, especially when dry, can be explosive and are sensitive to friction, shock, and heat.[1] It is imperative to keep the diazonium salt in solution and use it immediately after preparation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Incomplete Diazotization: The 4-nitroaniline may not have fully dissolved or reacted. 2. High Reaction Temperature: The diazonium salt may have decomposed.[2] 3. Insufficient Acidity: This can lead to a reduced rate of reaction and increased side reactions.[2] 4. Degraded Reagents: The sodium nitrite solution may have decomposed over time. | 1. Ensure complete dissolution of the 4-nitroaniline in the acid before adding the nitrite solution. Gentle warming can aid dissolution, but the solution must be cooled back to 0-5 °C before proceeding.[3] Test for the presence of excess nitrous acid at the end of the reaction using starch-iodide paper (a blue-black color indicates excess).[4] 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[2] 3. Ensure an adequate excess of strong mineral acid is used to maintain a low pH.[2] 4. Always use a freshly prepared solution of sodium nitrite. |
| The reaction mixture turns dark brown or black | 1. Decomposition of the Diazonium Salt: This is often due to the temperature rising above the recommended 0-5 °C range.[2] 2. Azo Coupling Side Reaction: Insufficient acidity can allow the diazonium salt to couple with unreacted 4-nitroaniline.[2] | 1. Immediately check and lower the reaction temperature. Ensure the slow, dropwise addition of the sodium nitrite solution to control any exotherm.[2] 2. Increase the concentration of the strong acid to ensure full protonation of the starting amine.[2] |
| Formation of a yellow precipitate during the reaction | Triazene Formation: This is a common byproduct resulting from the coupling of the diazonium salt with unreacted 4-nitroaniline. | Ensure a sufficient excess of strong acid is present to protonate the vast majority of the starting 4-nitroaniline, preventing it from acting as a coupling partner. Also, ensure efficient stirring to quickly disperse the sodium nitrite and minimize localized areas of low acidity. |
| Foaming or excessive gas evolution | Decomposition of the Diazonium Salt: The diazonium salt is decomposing to nitrogen gas (N₂). | Immediately check and lower the reaction temperature. The addition of the sodium nitrite solution should be done slowly and dropwise to prevent a rapid, exothermic reaction.[2] |
Data on Factors Influencing Side Reactions
While precise quantitative yields of side products are highly dependent on the specific experimental setup, the following table summarizes the qualitative impact of key reaction parameters on the formation of the major byproducts.
| Parameter | Effect on 4-Nitrophenol Formation (Decomposition) | Effect on Triazene Formation (Azo Coupling) |
| Temperature | Yield increases significantly with temperatures above 5 °C.[2] | Less direct impact, but higher temperatures can accelerate the overall reaction, potentially leading to localized areas of low acidity if addition is not controlled, which would favor triazene formation. |
| pH (Acidity) | Less stable at neutral or basic pH. Strongly acidic conditions help stabilize the diazonium salt. | Yield increases in less acidic (higher pH) conditions where a significant concentration of unprotonated 4-nitroaniline exists to act as a coupling partner.[2] |
| Reaction Time | Longer reaction times, especially at elevated temperatures, can lead to increased decomposition. | Primarily formed during the addition of sodium nitrite if conditions are not optimal. |
| Concentration of Reactants | Higher concentrations can lead to a more exothermic reaction, making temperature control more challenging and increasing the risk of decomposition. | Higher concentration of 4-nitroaniline relative to the acid can increase the likelihood of this side reaction. |
Experimental Protocols
Detailed Protocol for the Diazotization of 4-Nitroaniline
This protocol is a composite of established methodologies for the diazotization of 4-nitroaniline and its derivatives.[3][4][5]
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution: In a beaker of appropriate size, suspend 1.0 equivalent of 4-nitroaniline in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and a sufficient amount of water to allow for stirring. Gentle warming may be required to fully dissolve the 4-nitroaniline.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous and efficient stirring. It is critical to maintain this low temperature throughout the entire procedure.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred, cold suspension of the 4-nitroaniline salt. The rate of addition should be carefully controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete.
-
Verification (Optional): To check for the completion of the reaction and the presence of a slight excess of nitrous acid, a drop of the reaction mixture can be streaked on starch-iodide paper. A blue-black color indicates that the diazotization is complete.[4]
-
Immediate Use: The resulting solution containing the 4-nitrobenzenediazonium salt is unstable and should be used immediately in any subsequent coupling reactions. Do not attempt to isolate the diazonium salt in a dry state.
Visualizations
Caption: Main reaction pathway for the diazotization of 4-nitroaniline.
Caption: Major side reactions in the diazotization of 4-nitroaniline.
Caption: Troubleshooting workflow for diazotization of 4-nitroaniline.
References
Technical Support Center: Optimizing Suzuki Coupling for 1-Iodo-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 1-iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst loading a critical parameter to optimize for the Suzuki coupling of this compound?
A1: Catalyst loading directly impacts reaction efficiency, cost, and product purity. For an activated substrate like this compound, which possesses a strong electron-withdrawing nitro group, it is often possible to use very low catalyst loadings.[1] Optimization is crucial to find the minimum amount of catalyst required for a high yield, which minimizes costs and reduces residual palladium in the final product—a significant concern in pharmaceutical applications. However, insufficient catalyst can lead to incomplete conversion and slow reaction rates.
Q2: What are the most common side reactions when performing Suzuki coupling with this compound?
A2: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of this compound.
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which can be exacerbated by aqueous conditions or certain bases.
-
Reduction of the nitro group: The nitro group can be sensitive to the reaction conditions, particularly if reducing agents are inadvertently present. Careful selection of the base and ensuring an inert atmosphere are important.
Q3: How does the electron-withdrawing nitro group on this compound affect the Suzuki coupling reaction?
A3: The electron-withdrawing nitro group activates the aryl iodide towards oxidative addition, which is often the rate-determining step in the catalytic cycle. This increased reactivity can allow for milder reaction conditions and lower catalyst loadings compared to electron-rich or neutral aryl iodides.
Q4: Which palladium catalysts and ligands are generally recommended for the Suzuki coupling of electron-deficient aryl iodides like this compound?
A4: While a variety of palladium catalysts can be effective, systems employing bulky, electron-rich phosphine (B1218219) ligands are often preferred for promoting the catalytic cycle. Common choices include Pd(PPh₃)₄, which can be effective for this type of substrate. For achieving very low catalyst loadings, more specialized ligand systems, such as those developed by Buchwald, may offer improved performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Ensure the palladium catalyst is not degraded. Use fresh catalyst or a reliable source.- Consider a pre-catalyst that is more stable.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Ineffective base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.- Ensure the base is finely powdered and anhydrous if required by the solvent system. | |
| Low reaction temperature | - Gradually increase the reaction temperature. While this compound is reactive, sufficient thermal energy is needed to drive the reaction to completion. | |
| Poor solvent choice | - Ensure the solvent system (e.g., dioxane/water, toluene/water) adequately dissolves the reactants. | |
| Incomplete Reaction / Stalled Reaction | Insufficient catalyst loading | - Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%). Monitor the reaction progress to find the optimal loading. |
| Catalyst deactivation | - Catalyst deactivation can occur over time. Ensure rigorous degassing of solvents to remove oxygen.- High temperatures for extended periods can also lead to catalyst decomposition. | |
| Formation of Significant Side Products | Homocoupling of boronic acid | - This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and reagents. |
| Protodeboronation | - Use anhydrous solvents if possible.- Consider using a boronic ester (e.g., a pinacol (B44631) ester) which can be more stable than the corresponding boronic acid. | |
| Reduction of the nitro group | - Avoid conditions that could lead to the reduction of the nitro group. Ensure the purity of all reagents and maintain a strictly inert atmosphere. |
Data Presentation
The following table provides illustrative data on the effect of catalyst loading for the Suzuki coupling of this compound with phenylboronic acid. This data is representative and actual results may vary based on specific reaction conditions and reagents used.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1.0 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | >95 |
| Pd(PPh₃)₄ | 0.5 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| Pd(PPh₃)₄ | 0.1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 0.1 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | >98 |
| Pd(OAc)₂ / SPhos | 0.05 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 96 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), add the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (as specified in the data table). The reaction mixture should be thoroughly degassed with an inert gas (e.g., argon) for 15-20 minutes. The reaction is then heated to the specified temperature with vigorous stirring for the indicated time. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Impact of ligand choice on Heck reaction with 1-Iodo-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Heck reaction with 1-iodo-4-nitrobenzene. The choice of ligand is a critical parameter influencing the success of this transformation, and this resource is designed to address specific issues related to ligand selection and reaction optimization.
Troubleshooting Guide
Low yield, incomplete conversion, and the formation of side products are common challenges in the Heck reaction. The following guide addresses specific issues that may arise during the reaction with this compound, with a focus on the impact of ligand choice.
| Issue | Potential Cause(s) Related to Ligand Choice | Recommended Solution(s) |
| Low or No Conversion | Insufficiently electron-donating ligand: The electron-withdrawing nitro group on this compound can make oxidative addition more facile, but a sufficiently electron-rich ligand is still needed to promote the formation of the active Pd(0) species and stabilize the catalytic cycle.[1][2] Steric hindrance: A bulky ligand may hinder the approach of the aryl iodide or the alkene to the palladium center. Ligand degradation: Some phosphine (B1218219) ligands can be sensitive to air or high temperatures, leading to catalyst deactivation. Incorrect ligand-to-palladium ratio: An inappropriate ratio can lead to the formation of inactive palladium species or inhibit the reaction.[3] | Screen electron-rich ligands: Employ electron-donating phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands, which are strong σ-donors.[1] Optimize ligand sterics: Test a range of ligands with varying steric bulk to find the optimal balance for your specific alkene. Ensure inert conditions: Thoroughly degas solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Optimize ligand:Pd ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio for monodentate ligands. This may require optimization. |
| Formation of Palladium Black | Ligand dissociation: Weakly coordinating ligands can dissociate from the palladium center, leading to the aggregation of palladium atoms and the formation of inactive palladium black. Inefficient reduction of Pd(II) precatalyst: If using a Pd(II) source, the ligand may not be effective in promoting the in situ reduction to the active Pd(0) catalyst. | Use strongly coordinating ligands: Bidentate phosphine ligands (e.g., dppf, BINAP) or NHC ligands often form more stable complexes with palladium.[4] Consider a pre-formed Pd(0) catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes circumvent issues with in situ reduction.[4][5] |
| Formation of Side Products (e.g., Homocoupling of this compound) | Slow alkene insertion: If the migratory insertion of the alkene is slow, the arylpalladium intermediate may undergo side reactions. The ligand can influence the rate of this step. | Modify ligand electronics/sterics: A more electron-donating or sterically appropriate ligand can sometimes accelerate the desired catalytic cycle over competing pathways. |
| Poor Regioselectivity (in reactions with unsymmetrical alkenes) | Inappropriate ligand control: The ligand plays a crucial role in directing the regioselectivity of the alkene insertion.[6] | Screen different ligand types: For terminal alkenes, bidentate phosphine ligands often favor the formation of the linear product. The choice between monodentate and bidentate ligands can significantly impact regioselectivity.[4][6] |
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is generally better for the Heck reaction with an electron-deficient aryl iodide like this compound: phosphines or N-heterocyclic carbenes (NHCs)?
Both phosphine and NHC ligands can be effective. NHCs are generally stronger σ-donors than phosphines, which can lead to more stable and highly active catalysts.[1] However, a wide variety of phosphine ligands with tunable steric and electronic properties are commercially available, offering broad possibilities for optimization. The optimal choice will depend on the specific alkene and reaction conditions.
Q2: How does the steric bulk of the ligand affect the reaction?
The steric bulk of the ligand can have a profound impact. While some steric bulk is often beneficial for promoting reductive elimination and preventing catalyst deactivation, excessive bulk can hinder the coordination of the reactants. A balance is necessary, and screening ligands with different cone angles (for phosphines) or varied N-substituents (for NHCs) is recommended.
Q3: Can the Heck reaction with this compound be performed without a ligand?
While "ligandless" Heck reactions have been reported, particularly with highly reactive aryl iodides, the use of a ligand is generally recommended for achieving high efficiency and reproducibility.[7] In some cases, the solvent or other reaction components may act as weak ligands. For a robust and optimized process, employing a well-defined ligand is advisable.
Q4: What is a typical starting point for catalyst and ligand loading?
A common starting point for a Heck reaction is 1-5 mol% of a palladium precursor (e.g., Pd(OAc)₂) and a 1:1 to 2:1 molar ratio of a monodentate ligand to palladium. For bidentate ligands, a 1:1 ratio is typically used. These loadings may need to be optimized for specific applications to balance reaction efficiency and cost.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck reaction of aryl iodides with common alkenes, showcasing the impact of different ligands. While not all entries use this compound specifically, the data provides valuable insights into ligand performance with electron-deficient systems.
Table 1: Heck Reaction of Iodobenzene with n-Butyl Acrylate
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | 85 |
| 2 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMA | 140 | 40 | 59-79 |
| 4 | Pd nano-spheres (1) | None | Et₃N | DMF | 60 | 16 | 100 |
Data compiled from multiple sources for illustrative purposes.[8][9]
Table 2: Heck Reaction of Aryl Halides with Styrene (B11656)
| Entry | Aryl Halide | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 12 | 78 |
| 2 | 1-Bromo-4-nitrobenzene | Pd-L1 (0.5 mmol%) | Hydrazone | Na₂CO₃ | DMA | 50 | 1 | 99.87 |
| 3 | Iodobenzene | PdCl₂ (1.5) | TDTAT | K₂CO₃ | Water | 100 | 6 | 96 |
Data compiled from multiple sources for illustrative purposes.[10][11][12]
Experimental Protocols
General Protocol for a Heck Reaction with this compound and Styrene using a Phosphine Ligand
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., PPh₃, 0.04 mmol), and the base (e.g., NaOAc, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Addition of Reactants: Under the inert atmosphere, add this compound (1.0 mmol) and the solvent (e.g., anhydrous, degassed DMF, 5 mL).
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Addition of Alkene: Add styrene (1.2 mmol) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Iodo-4-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-iodo-4-nitrobenzene from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from 4-nitroaniline (B120555)?
Common impurities can include unreacted starting materials like 4-nitroaniline, byproducts from the diazotization reaction, and other halogenated species. Side reactions of the diazonium salt intermediate can lead to colored byproducts from self-coupling or the formation of 4-nitrophenol (B140041) if the reaction temperature is not properly controlled.[1][2][3] Incomplete halogenation might also result in diiodinated or dehalogenated byproducts.[1]
Q2: My crude product is a dark, oily, or sludgy material. What could be the cause?
The appearance of a molten brown mush or sludge is often due to the presence of impurities.[2][3] This can be caused by several factors during the synthesis, including:
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Elevated Reaction Temperature: If the diazonium salt warms up, it can decompose or react with itself, leading to colored coupling byproducts.[2][3] It is crucial to maintain a low temperature (typically below 10°C) during the diazotization and subsequent reaction with potassium iodide.[2][3][4]
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Impure Starting Materials: The purity of the initial 4-nitroaniline can affect the final product.
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Side Reactions: The highly reactive phenyl cation, formed from the decomposition of the diazonium salt, can react with water to form phenolic impurities.[2][3]
Q3: What are the recommended methods for purifying crude this compound?
The most common and effective purification methods are recrystallization and column chromatography.[1]
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Recrystallization: This is a widely cited method, often using ethanol (B145695) as the solvent.[4][5][6] It is effective for removing most impurities, yielding a light brown or yellow crystalline solid.[2]
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Column Chromatography: For separating compounds with similar polarities or for achieving very high purity, column chromatography is a suitable technique.[1]
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Washing: A preliminary wash of the crude solid with a solvent like 95% ethanol can help remove some impurities before further purification.[2][3]
Q4: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a light yellow to pale brown crystalline solid.[2][7] The reported melting point is in the range of 171-173 °C.[1][5][8]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Problem 2: Product Remains Oily or Discolored After Recrystallization
| Possible Cause | Suggested Solution |
| Incomplete removal of colored impurities. | The impurities may have similar solubility to the product. Consider a preliminary wash of the crude solid or perform a second recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. |
| Presence of low-melting point eutectic mixture. | The impurity profile may be preventing proper crystallization. In this case, column chromatography is the recommended next step for purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
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Dissolution: Transfer the crude this compound to an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask containing the crude product to achieve complete dissolution with gentle swirling or stirring on a hot plate.[4][6]
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Pack a chromatography column with silica (B1680970) gel or alumina (B75360) as the stationary phase.[9]
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Mobile Phase Selection: A non-polar solvent system is generally effective for eluting this compound due to its predominantly non-polar character.[7] A good starting point is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the column.[9]
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble/Limited | [7][10] |
| Ethanol | Soluble | [10] |
| Acetone | Soluble | [10] |
| Dichloromethane | Soluble | [10] |
| Chloroform | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Benzene | Soluble | [7] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. This compound | 636-98-6 | Benchchem [benchchem.com]
- 2. experimental chemistry - Synthesis of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Page loading... [wap.guidechem.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. This compound | 636-98-6 [chemicalbook.com]
- 6. This compound | 30306-69-5 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound 98 636-98-6 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of 1-Iodo-4-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate the formation of undesired homocoupled byproducts in the Sonogashira reaction, with a specific focus on the electron-deficient substrate 1-iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common and undesired side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This process is problematic because it consumes the alkyne starting material, which reduces the yield of the desired cross-coupled product.[2][3] Furthermore, it complicates the purification process, as the homocoupled byproduct often has similar chromatographic properties to the target molecule.[2]
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary drivers of homocoupling are the copper(I) co-catalyst and the presence of oxygen.[2][4] During the catalytic cycle, a copper acetylide intermediate is formed. In the presence of an oxidant, such as atmospheric oxygen, this intermediate can undergo oxidative dimerization to yield the diyne byproduct.[2][5] While the electron-withdrawing nitro group on this compound strongly activates the aryl halide for the desired cross-coupling, it does not prevent the independent homocoupling pathway of the alkyne.[6]
Q3: What is the most effective general strategy to prevent alkyne homocoupling?
A3: The most direct and effective strategy is to employ a copper-free Sonogashira protocol.[2][7][8] Since the copper co-catalyst is the primary mediator of the Glaser coupling side reaction, its complete removal from the reaction mixture eliminates the main pathway for this undesired transformation.[9][10] These protocols often require careful optimization of the palladium catalyst, ligand, base, and solvent to maintain high reactivity for the cross-coupling process.[11][12]
Q4: How does the choice of catalyst, ligand, and base affect the formation of the homocoupled byproduct?
A4: The selection of these components is critical for minimizing homocoupling:
-
Catalyst & Ligand: Bulky and electron-rich phosphine (B1218219) ligands can increase the rate of the desired cross-coupling reaction, which helps it outcompete the homocoupling side reaction.[5][6] N-Heterocyclic carbene (NHC) palladium complexes have also been used effectively.[13] In some cases, for highly reactive substrates like this compound, a ligand-free system can be efficient under specific conditions.[14][15]
-
Base & Solvent: The base is required to deprotonate the terminal alkyne, and its choice can significantly influence the reaction outcome.[11] Amine bases such as triethylamine (B128534) or piperidine (B6355638) are common, but inorganic bases like cesium carbonate or potassium phosphate (B84403) are often used in highly effective copper-free systems.[11] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species involved.[11][16]
Q5: Are there specific conditions that are particularly effective for an activated substrate like this compound?
A5: Yes, due to its high reactivity, this compound can undergo successful Sonogashira coupling under very mild and efficient conditions that suppress homocoupling. Notably, an aerobic, copper-free, and ligand-free protocol using palladium acetate (B1210297) (Pd(OAc)₂) and DABCO (1,4-diazabicyclo[2.2.2]octane) as the base has been shown to produce the cross-coupled product in quantitative yield.[14][15][17] This demonstrates that for this specific substrate, the desired reaction can be so rapid that it effectively prevents the slower homocoupling pathway, even under aerobic conditions.
Troubleshooting and Reaction Pathways
The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting excessive homocoupling in your experiments.
Caption: Diagram 1: Sonogashira vs. Glaser Homocoupling Pathways.
Caption: Diagram 2: Troubleshooting Workflow for Homocoupling.
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data on how different reaction conditions can influence the yield of the desired cross-coupled product versus the homocoupled byproduct.
Table 1: General Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions
| Entry | Catalyst System | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Key Takeaway |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, rt, in air | ~70-85 | ~10-25 | Presence of both Cu(I) and oxygen significantly promotes homocoupling.[1][7] |
| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, rt, inert atm. | >95 | <5 | Excluding oxygen drastically reduces homocoupling even with a copper catalyst.[2] |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, 100 °C | >90 | <1 | Copper-free systems can virtually eliminate the homocoupling byproduct.[11] |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃, Dioxane, 80 °C | >92 | <2 | A well-chosen base/solvent system is crucial for efficient copper-free reactions.[11] |
Note: Yields are representative and can vary based on specific substrates.
Table 2: Reported Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base / Solvent | Temp. | Yield (%) | Homocoupling | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ (0.01-2 mol%) | DABCO / DMF | rt | Quantitative | Not specified, but reaction is described as "smooth". | [14][15] |
| 2 | Phenylacetylene | Pd(OAc)₂ (3 mol%) / DABCO (6 mol%) | DMF | 80 °C | 96 | Not specified, high TONs observed. | [17] |
| 3 | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Piperidine / THF | rt | 72 | "Cleanly without the formation of alkyne homocoupling side-products". | [18] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended)
This protocol is adapted from efficient copper-free methods shown to be highly effective for electron-deficient aryl iodides, minimizing the risk of homocoupling.[14][15][17]
Reagent Preparation:
-
Ensure all solvents are of anhydrous grade. While some protocols for this specific substrate work under aerobic conditions, starting with degassed solvents is good practice for reproducibility.
-
This compound, terminal alkyne, Pd(OAc)₂, and DABCO should be of high purity.
Reaction Setup & Execution:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and DABCO (3.0 mmol, 3.0 equiv).
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 80 °C (or run at room temperature, depending on alkyne reactivity) and monitor the progress by TLC or GC/MS. The reaction with this compound is often rapid.
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Upon completion (typically when the starting aryl iodide is consumed), cool the mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
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Wash the organic layer with water (3 x 15 mL) and then with brine (1 x 15 mL).
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Protocol 2: Modified Copper-Catalyzed Sonogashira with Reduced Homocoupling
If a copper-catalyzed system must be used, this protocol incorporates measures to suppress the Glaser side reaction.
Reagent Preparation:
-
Crucial: All solvents (e.g., THF, triethylamine) must be rigorously degassed using at least three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes.[4]
-
All solid reagents should be dried in a vacuum oven.
Reaction Setup & Execution (under inert atmosphere):
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).[2]
-
Add degassed THF (5 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe over 10-15 minutes. Slow addition helps keep the alkyne concentration low, disfavoring dimerization.[11]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Maintain a positive pressure of inert gas throughout the reaction.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Filter the mixture through a short pad of celite to remove catalyst residues and salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedure to Remove Palladium Catalyst After Cross-Coupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures following cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?
Several factors can contribute to the poor performance of palladium scavengers. Here's a breakdown of potential issues and how to address them:
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Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium species (e.g., Pd(0) or Pd(II)) and the solvent system.[1][2] For instance, thiol-based scavengers are often effective for Pd(II) complexes.[1]
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Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[1]
-
-
Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5-10 equivalents of the scavenger.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution.
-
Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[1]
-
-
Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[1]
-
2. I'm observing product loss after using activated carbon for palladium removal. How can I prevent this?
Activated carbon is a cost-effective adsorbent for palladium removal, but it can also adsorb the desired product, leading to yield loss.[1][4]
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Problem: Non-specific binding of the product to the activated carbon surface.
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product).[1][3]
-
Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[1]
-
Solution 3: Thorough Washing: After filtration, wash the activated carbon cake thoroughly with fresh solvent to recover any adsorbed product.[5]
-
3. Filtration through Celite is not removing the palladium effectively. What could be the issue?
Filtration through a pad of Celite is a common method for removing heterogeneous palladium catalysts.[6][7] However, its effectiveness is limited to insoluble palladium species.
-
Problem: The palladium species are soluble or colloidal.
-
Solution 1: Use a Finer Filter Medium: If you suspect fine palladium particles are passing through, consider using a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[2]
-
Solution 2: Switch Removal Method: If the palladium is soluble, filtration alone will be ineffective.[2] In this case, you should consider using palladium scavengers, activated carbon, or chromatography.[2]
-
Solution 3: Induce Precipitation: You can try to precipitate the soluble palladium by adding an anti-solvent before filtration.[2]
-
4. When is column chromatography a suitable option for palladium removal?
Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[6][7] It is particularly useful when:
-
High purity is required.
-
The product has a significantly different polarity from the palladium complexes, allowing for good separation.[3]
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal techniques. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.
Table 1: Comparison of Different Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [2] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [2] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [2] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [2] |
| Carboxen® 564 | 1250 | 12 | Methanol, 40°C | [2][8] |
| Silica-Thiol | 1250 | ~50 | Methanol, 40°C | [2][8] |
Table 2: Palladium Removal Efficiency with Activated Carbon
| Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| ~8000 | ≤ 100 | > 98.7% | 20% aq. NaHSO₃ Treatment | [3] |
| 1250 | 12 | 99.0% | Carboxen® 564 | [3] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is suitable for removing insoluble, heterogeneous palladium catalysts.[7]
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.[2]
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[2][7]
-
-
Filter the Reaction Mixture:
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst. Combine the filtrate and washings and concentrate under reduced pressure.[7]
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This method is effective for removing soluble palladium species.
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[2]
-
-
Scavenger Addition:
-
After the cross-coupling reaction is complete, perform a standard aqueous work-up.[1]
-
If necessary, perform a solvent exchange to a solvent compatible with the scavenger.[1]
-
Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[1]
-
-
Stirring:
-
Filtration:
-
Concentration:
-
Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[1]
-
Protocol 3: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent.[1]
-
-
Carbon Addition:
-
Stirring:
-
Filtration:
-
Concentration:
-
Combine the filtrate and washings and remove the solvent under reduced pressure.[1]
-
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: Troubleshooting guide for palladium scavengers.
References
Managing temperature control in 1-Iodo-4-nitrobenzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the synthesis of 1-Iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the synthesis of this compound?
The critical temperature range for the diazotization of 4-nitroaniline (B120555), the key step in the synthesis of this compound, is 0-5°C.[1][2][3] Maintaining this low temperature is essential to prevent the decomposition of the unstable diazonium salt intermediate.[1][3]
Q2: What happens if the temperature exceeds the recommended range during the diazotization step?
Exceeding 5°C can lead to several undesirable side reactions. The diazonium salt can decompose, leading to the formation of 4-nitrophenol (B140041) and the evolution of nitrogen gas.[4][5] This decomposition significantly reduces the yield of the desired this compound. Additionally, unwanted coupling reactions can occur between the diazonium salt and unreacted 4-nitroaniline, forming colored azo dye byproducts that contaminate the final product.[6][7][8]
Q3: How can I effectively maintain the low temperature required for the reaction?
An ice-salt bath is a highly effective method for maintaining the 0-5°C temperature range.[3] It is also crucial to add the sodium nitrite (B80452) solution dropwise and slowly to the acidic solution of 4-nitroaniline to control the exothermic nature of the reaction.[3] Pre-cooling all solutions before mixing is also a recommended practice.[2][9]
Q4: Are there any visual cues that indicate a loss of temperature control?
Yes, a significant color change in the reaction mixture, often to a dark brown or black color, is a strong indicator that the diazonium salt is decomposing due to elevated temperatures.[3] The formation of a molten brown, sludgy product instead of a crystalline solid can also suggest that impurities have formed due to poor temperature control.[7][8]
Q5: Besides temperature, what are other critical parameters for a successful synthesis?
Maintaining high acidity, typically by using a strong mineral acid like sulfuric acid or hydrochloric acid, is crucial.[3] Sufficient acidity prevents the newly formed diazonium salt from coupling with the unreacted amine.[3] The slow and controlled addition of reagents is also key to preventing localized overheating.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature was too high , leading to diazonium salt decomposition.[3][10] | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.[3] |
| Insufficient acid.[3][10] | Ensure an adequate amount of strong mineral acid is used to fully protonate the 4-nitroaniline and maintain an acidic environment. | |
| Incomplete reaction. | After the addition of sodium nitrite is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[3] | |
| Product is a Dark, Oily, or Tarry Substance | Decomposition of the diazonium salt due to the temperature exceeding 5°C.[3][10] | Improve temperature control measures. Ensure the reaction vessel is well-submerged in an ice-salt bath and monitor the temperature continuously with a thermometer. |
| Azo coupling side reactions from insufficient acidity or high temperatures.[3][6][7] | Verify the acidity of the reaction mixture. Add the diazonium salt solution to the potassium iodide solution, not the other way around, to minimize side reactions. | |
| Vigorous Gas Evolution (N₂) | Rapid decomposition of the diazonium salt , often triggered by localized overheating.[6] | Add the sodium nitrite solution much more slowly and with efficient stirring to dissipate heat. Ensure all solutions are adequately pre-cooled. |
| Final Product is Difficult to Purify | Presence of colored byproducts from side reactions caused by poor temperature control.[6][7][8] | Recrystallize the crude product from a suitable solvent, such as ethanol (B145695), to remove impurities.[2] For future syntheses, focus on stringent temperature and acidity control. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound, emphasizing critical temperature control points.
Materials:
-
4-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Ice-salt bath
Procedure:
-
Preparation of the 4-Nitroaniline Solution: In a conical flask, dissolve 0.5 g of 4-nitroaniline in a mixture of 3 mL of water and 0.41 mL of concentrated sulfuric acid.[2] Stir the mixture until the 4-nitroaniline is dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.[1][2]
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve 0.25 g of sodium nitrite in 0.75 mL of cold distilled water.[2]
-
Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the cold 4-nitroaniline solution.[2][3] It is critical to maintain the reaction temperature below 5°C throughout this addition.[1]
-
Preparation of the Potassium Iodide Solution: In another beaker, dissolve 1 g of potassium iodide in 3 mL of water.[2]
-
Formation of this compound: Add the cold diazonium salt solution to the potassium iodide solution with stirring.[2]
-
Isolation of the Product: A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.[2]
-
Purification: Recrystallize the crude product from a minimum amount of hot ethanol to obtain shiny brown crystals of p-iodonitrobenzene.[2]
-
Drying and Characterization: Dry the purified crystals and determine their melting point. The reported melting point for this compound is 171-173°C.[1][2]
Visualizations
References
- 1. This compound | 636-98-6 | Benchchem [benchchem.com]
- 2. This compound | 30306-69-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. experimental chemistry - Synthesis of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. guidechem.com [guidechem.com]
- 9. Solved Synthesis of this compound Diazonium | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 1-Iodo-4-nitrobenzene in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 1-Iodo-4-nitrobenzene in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a predominantly nonpolar aromatic compound.[1] It is a crystalline solid at room temperature and exhibits poor solubility in water but is more soluble in common organic solvents. The presence of the nitro group imparts some polarity, but the overall nonpolar character of the benzene (B151609) ring and the iodine atom dictates its solubility profile.[1]
Q2: In which organic solvents is this compound most soluble?
A2: this compound shows better solubility in solvents such as chloroform, ethyl acetate (B1210297), benzene, ethanol, acetone, and dichloromethane.[1][2] However, its solubility can still be limited in some of these, especially at lower temperatures, necessitating careful solvent selection and optimization for reactions.
Q3: How does the nitro group affect the solubility and reactivity of this compound?
A3: The strongly electron-withdrawing nitro group significantly influences the molecule's properties. It enhances the reactivity of the aryl iodide in nucleophilic aromatic substitution and cross-coupling reactions by making the aromatic ring more electron-deficient.[1] While it adds some polarity, the compound remains largely nonpolar.[1] This dual nature can present challenges in finding a solvent that can both dissolve the starting material and be compatible with the reaction conditions.
Troubleshooting Guides for Common Reactions
Poor solubility of this compound is a frequent cause of low yields and incomplete reactions. Below are troubleshooting guides for common reaction types where this substrate is employed.
Suzuki-Miyaura Coupling
Issue: Low conversion or yield in a Suzuki-Miyaura coupling reaction involving this compound.
This is often due to the starting material not being fully dissolved in the reaction medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Detailed Solutions:
-
Solvent System Modification: The first approach should be to alter the solvent and temperature. Increasing the temperature can significantly improve solubility. Using a co-solvent system, such as toluene/water or dioxane/water, is common in Suzuki reactions as water helps dissolve the inorganic base.
-
Improve Biphasic Reactions: If the reaction is biphasic and slow, ensure vigorous stirring to maximize the interface between the aqueous and organic layers. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of the boronate anion to the organic phase.
-
Base Selection: The choice of base is critical. Ensure it is finely powdered and has some solubility in the reaction medium. Bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.
-
Solid-State Synthesis: For extremely insoluble substrates, a solvent-free approach using high-temperature ball milling can be a powerful alternative to traditional solution-phase chemistry.
Sonogashira Coupling
Issue: Incomplete reaction or formation of homocoupled alkyne (Glaser coupling) byproduct.
Poor solubility of this compound can lead to slow reaction rates, allowing for side reactions to become more prominent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Solutions:
-
Solvent Choice: The solvent must dissolve the aryl halide, alkyne, and the catalyst complex. Aprotic polar solvents like DMF or NMP can be effective but require careful degassing. Toluene and THF are also commonly used.
-
Copper-Free Conditions: The formation of homocoupled diynes is often catalyzed by the copper(I) co-catalyst. Switching to a copper-free Sonogashira protocol can minimize this side reaction.
-
Base and Amine: The choice of base and amine solvent (if used) is crucial. Organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are common. The base must be strong enough to deprotonate the alkyne.
-
Catalyst System: For challenging substrates, increasing the catalyst and/or ligand loading may be necessary. The use of more electron-rich and bulky phosphine (B1218219) ligands can also improve catalytic activity.
Buchwald-Hartwig Amination
Issue: Low conversion in the C-N coupling of this compound.
The solubility of both the aryl iodide and the amine partner, as well as the base, can be problematic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Solutions:
-
Solvent Selection: Toluene and 1,4-dioxane (B91453) are common solvents for Buchwald-Hartwig aminations. For very polar starting materials, more polar solvents like DMF may be necessary, but these can sometimes lead to side reactions.
-
Base Choice: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective. The solubility of the base is also a key factor.
-
Ligand Optimization: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as XPhos or RuPhos often give good results with challenging substrates.
-
Solvent-Free Conditions: In some cases, solvent-free conditions can be highly effective, especially when dealing with poorly soluble reactants.
Experimental Protocols
The following are example protocols that can be adapted to address the solubility of this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with a Co-solvent System
This protocol uses a toluene/water co-solvent system to aid in the dissolution of both the organic and inorganic reaction components.
Reaction Scheme: this compound + Phenylboronic acid → 4-Nitro-1,1'-biphenyl
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 249.01 | 249 mg | 1.0 mmol |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 mmol |
| K₃PO₄ | 212.27 | 425 mg | 2.0 mmol |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling in a Mixed Solvent System
This protocol employs a copper-free method to minimize alkyne homocoupling and uses a THF/amine solvent system.
Reaction Scheme: this compound + Phenylacetylene (B144264) → 1-Nitro-4-(phenylethynyl)benzene
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 249.01 | 249 mg | 1.0 mmol |
| Phenylacetylene | 102.14 | 123 mg | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 mmol |
| Diisopropylethylamine (DIPEA) | 129.24 | 3 mL | - |
| Tetrahydrofuran (THF) | - | 3 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add this compound and PdCl₂(PPh₃)₂.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and DIPEA via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Solid-State Suzuki-Miyaura Coupling via Ball Milling
This solvent-free protocol is particularly useful for substrates with extremely low solubility.
Reaction Scheme: this compound + 4-Methoxyphenylboronic acid → 4-Methoxy-4'-nitrobiphenyl
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 249.01 | 125 mg | 0.5 mmol |
| 4-Methoxyphenylboronic acid | 151.96 | 91 mg | 0.6 mmol |
| Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 mmol |
| SPhos | 410.53 | 8.2 mg | 0.02 mmol |
| K₃PO₄ (finely powdered) | 212.27 | 212 mg | 1.0 mmol |
Procedure:
-
To a stainless steel milling jar containing a stainless steel ball, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.
-
Seal the jar under an inert atmosphere if possible (glovebox).
-
Place the jar in a mixer mill and operate at a specified frequency (e.g., 20-30 Hz) for a set time (e.g., 30-90 minutes). The milling jar may be heated if a high-temperature ball milling apparatus is available.
-
After milling, open the jar and extract the solid mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Iodo-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving 1-iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a particularly challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound is challenging due to the inherent properties of the nitro group (NO₂). The nitro group is a strong electron-withdrawing group, which can be beneficial for the oxidative addition step. However, it can also cause deactivation of the metal catalyst.[1] The NO₂ group itself can interact with and deactivate the catalyst, and phosphine (B1218219) ligands, commonly used in these reactions, can reduce the nitro group, leading to undesired side pathways and catalyst poisoning.[1] Furthermore, the nitroarene can act as an oxidant, potentially oxidizing the active Pd(0) catalyst to an inactive Pd(II) state, thus halting the catalytic cycle.[2][3]
Q2: What are the most common mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation mechanisms include:
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation by the nitro group present on the substrate.[3]
-
Catalyst Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by the nitroarene substrate.[2]
-
Formation of Palladium Black: Aggregation of the palladium catalyst into inactive colloidal palladium (palladium black) is a common deactivation pathway, often promoted by high temperatures or inefficient ligand stabilization.[4]
-
Product Inhibition: In some cases, the reaction product can coordinate to the palladium center more strongly than the starting materials, slowing or stopping the catalytic cycle.[5]
-
Poisoning: Impurities in reagents or solvents, such as sulfur or phosphorus compounds, can irreversibly bind to the catalyst's active sites.[6][7][8]
Q3: My reaction with this compound has stalled. How can I determine if catalyst deactivation is the cause?
A3: If your reaction stalls before completion, catalyst deactivation is a likely culprit. You can diagnose this by:
-
Adding more catalyst: A simple test is to add a second portion of the palladium catalyst and ligand to the reaction mixture.[9] If the reaction restarts, it strongly suggests the initial catalyst was deactivated.
-
Analyzing the reaction mixture: Use techniques like ³¹P NMR to check for the presence of oxidized phosphine ligands or other degradation products.
-
Running a control experiment: Perform a parallel reaction with a less challenging substrate (e.g., 1-iodobenzene) using the same batch of catalyst. If this reaction proceeds smoothly, the issue is likely specific to the reactivity of this compound.[4]
Q4: What are the best practices for preventing catalyst deactivation when using this compound?
A4: To minimize deactivation:
-
Use Robust Ligands: Employ bulky, electron-rich ligands like N-heterocyclic carbenes (NHCs) or Buchwald-type phosphines (e.g., BrettPhos).[3][10][11] NHC ligands are generally more resistant to oxidation than phosphine ligands.[3]
-
Ensure Inert Conditions: Thoroughly degas all solvents and reagents to remove oxygen, which can contribute to both ligand oxidation and the formation of palladium black.[9][12] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition and aggregation.[2][6]
-
Purify Reagents: Use high-purity starting materials, solvents, and bases to avoid introducing catalyst poisons.[6][7]
-
Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes lead to faster aggregation. It is often better to start with a moderate loading and add more if deactivation is observed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Catalyst Inactivity: The Pd(0) active species is not forming or is immediately deactivated. | • Use a modern precatalyst (e.g., a Buchwald G3/G4 palladacycle) for efficient generation of Pd(0).[4]• If using a Pd(II) source, ensure proper pre-activation conditions.[4]• Test the catalyst on a simple, reliable reaction to confirm its activity.[4]• The nitro group may be oxidizing the Pd(0) catalyst.[2] Use robust, electron-rich ligands (e.g., NHCs) that can stabilize the Pd(0) state.[3] |
| Reaction Starts but Stalls | Progressive Catalyst Deactivation: The catalyst is active initially but degrades over the course of the reaction. | • Lower the reaction temperature to reduce the rate of thermal degradation.[6]• Add a second portion of fresh catalyst and ligand midway through the reaction.[9]• Switch to a more stable catalyst system, such as one employing an NHC ligand.[10][11] |
| Formation of Black Precipitate (Palladium Black) | Catalyst Aggregation: The active, soluble palladium species is aggregating into inactive, heterogeneous palladium metal. | • Ensure rigorous degassing of all reagents and solvents.[12]• Use a ligand that provides better stabilization to the palladium nanoparticles.• Check for impurities in the starting materials that might promote aggregation. |
| Significant Homocoupling of Coupling Partner | Side Reactions Dominating: Conditions are favoring the homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling). | • This is often promoted by the presence of oxygen. Improve inert atmosphere techniques.[9]• In Sonogashira coupling, excess copper catalyst can favor alkyne homocoupling (Glaser coupling).[9] Reduce the amount of copper or consider a copper-free protocol.[9] |
| Reduction of the Nitro Group | Undesired Side Reaction with Substrate: The reaction conditions are reducing the nitro group to an amino group or other reduced forms. | • This is a known side reaction, especially when using phosphine ligands which can act as reducing agents.[1]• Switch to N-heterocyclic carbene (NHC) ligands, which are not reducing.[3]• Modify the reaction conditions (e.g., use a milder base or lower temperature) to disfavor this pathway. |
Quantitative Data Summary
The following table summarizes representative conditions and yields for cross-coupling reactions involving nitroarenes, highlighting the impact of ligand choice on catalyst performance.
| Cross-Coupling Type | Substrate | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Nitroiodobenzene | Phenylboronic Acid | Pd₂(dba)₃ / BrettPhos | 100 | 95 | [10] |
| Suzuki-Miyaura | This compound | Phenylboronic Acid | Pd(OAc)₂ / NHC Ligand | 80 | 98 | [3] |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | RT | 92 | [13] |
| Heck | This compound | Methyl Acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | 100 | 85 | [14] |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ / BrettPhos | 110 | 90 | [11] |
Visual Guides and Workflows
Catalyst Deactivation Pathways
Caption: Key pathways leading to catalyst deactivation.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting difficult reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and should be optimized for specific coupling partners. Crucial steps for preventing catalyst deactivation are highlighted.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation (Inert Atmosphere is CRITICAL):
-
In an inert atmosphere glovebox or on a Schlenk line, add this compound, the arylboronic acid, the base, and the palladium precatalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Rationale: Preparing the reaction under an inert atmosphere from the start prevents premature oxidation of the catalyst and ligands.[12]
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent via syringe. The solvent must be thoroughly degassed beforehand by at least three freeze-pump-thaw cycles or by bubbling with an inert gas for 30-60 minutes.
-
Rationale: Oxygen dissolved in the solvent is a primary cause of catalyst deactivation through oxidation and homocoupling side reactions.[9]
-
-
Reaction:
-
Seal the flask and heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Vigorous stirring is important in heterogeneous mixtures (like those with inorganic bases) to ensure good contact between all components and prevent localized overheating.[8]
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
-
If the reaction stalls, consider adding a second, small portion (0.5-1 mol%) of the precatalyst under a positive flow of inert gas to see if the reaction restarts.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 1-Iodo-4-nitrobenzene vs. 1-Bromo-4-nitrobenzene in Organic Synthesis
A Comparative Guide for Researchers in Drug Development and Materials Science
In the realm of synthetic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing everything from reaction rates and yields to overall cost-efficiency. For researchers utilizing palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, the selection between an aryl iodide and an aryl bromide is a frequent and critical decision. This guide provides an objective, data-supported comparison of the reactivity of 1-iodo-4-nitrobenzene and 1-bromo-4-nitrobenzene (B128438), two common building blocks in the synthesis of pharmaceuticals and functional materials.
The enhanced reactivity of this compound in many common transformations stems from the fundamental principles of chemical bonding. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-determining stage in palladium-catalyzed cross-coupling reactions, generally leading to faster reactions and milder required conditions.
At a Glance: Reactivity Comparison
| Feature | This compound | 1-Bromo-4-nitrobenzene |
| General Reactivity | Higher | Lower |
| C-X Bond Energy | Lower | Higher |
| Oxidative Addition Rate | Faster | Slower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
| Catalyst Loading | Often lower catalyst loading is sufficient | May require higher catalyst loading |
| Cost & Availability | Generally more expensive | Generally less expensive and more widely available |
Quantitative Data Summary
The following tables summarize representative experimental outcomes for key chemical transformations, comparing the performance of this compound and 1-bromo-4-nitrobenzene. It is important to note that while direct side-by-side comparisons in single studies are limited, the data presented is collated from analogous systems in the literature and reflects the well-established reactivity trends.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The superior reactivity of the aryl iodide is evident, typically requiring lower temperatures and shorter reaction times to achieve high yields.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions (Temp., Time) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 2h | ~95% |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 100°C, 12h | ~92% |
| Data is representative of typical outcomes for analogous compounds as found in the literature.[1] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination
In C-N bond formation via Buchwald-Hartwig amination, this compound generally provides the desired product in higher yield and with a significantly shorter reaction time. However, under certain conditions, particularly with nickel-based catalysts, the reactivity of this compound can be unexpectedly low, with one study reporting only trace product formation.[2][3]
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Conditions (Temp., Time) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | 80°C, 4h | ~98% |
| 2 | 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / XPhos | 100°C, 16h | ~94% |
| Data is representative of typical outcomes for analogous compounds as found in the literature.[1] |
Table 3: Palladium-Catalyzed Sonogashira Coupling
The difference in reactivity is particularly pronounced in Sonogashira couplings. The activation of the C-I bond is facile, often allowing the reaction to proceed at room temperature, whereas the C-Br bond requires thermal energy. In some cases, under conditions suitable for the iodo-derivative, the bromo-analog is reported to be unreactive.[4]
| Entry | Aryl Halide | Alkyne | Catalyst/Co-catalyst | Conditions (Temp., Time) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Room Temp., 2h | ~96% |
| 2 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 60°C, 12h | ~90% |
| Data is representative of typical outcomes for analogous compounds as found in the literature.[1] |
Table 4: Nucleophilic Aromatic Substitution (SNAr)
| Entry | Aryl Halide | Nucleophile | Solvent | Relative Rate |
| 1 | This compound | Piperidine | Methanol | Similar to Bromo |
| 2 | 1-Bromo-4-nitrobenzene | Piperidine | Methanol | Similar to Iodo |
| Relative rates are inferred from mechanistic principles of SNAr reactions. |
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms and a generalized workflow for selecting the appropriate aryl halide based on experimental goals.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Decision workflow for selecting an aromatic halide.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for comparing the reactivity of this compound and 1-bromo-4-nitrobenzene. Optimization for specific substrates and coupling partners is recommended.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times. Degassed solvents (e.g., a 5:1 mixture of toluene (B28343) and water, 6 mL total) are added via syringe.
-
Catalyst Addition: The palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), is added under a positive flow of inert gas.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80°C for the iodo-compound, 100°C for the bromo-compound) and stirred for the required time (e.g., 2-12 hours), monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv), followed by an anhydrous solvent such as toluene (5 mL).
-
Reaction: The tube is sealed and the mixture is stirred vigorously while heating to the target temperature (e.g., 80-100°C) for the specified duration (e.g., 4-16 hours).
-
Workup and Purification: Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash column chromatography.[1]
Conclusion
The choice between this compound and 1-bromo-4-nitrobenzene is a strategic one, balancing reactivity with cost and availability. For reactions where high efficiency under mild conditions is paramount, such as in the synthesis of complex molecules with sensitive functional groups, this compound is often the superior choice due to its higher reactivity in palladium-catalyzed cross-coupling reactions. Conversely, for large-scale syntheses or when cost is a primary driver, the more economical and readily available 1-bromo-4-nitrobenzene may be preferred, with the understanding that more forcing conditions may be necessary to achieve comparable results. In the case of nucleophilic aromatic substitution, the difference in reactivity is less pronounced, and other factors should guide the selection process. This guide provides the foundational data and protocols to enable researchers to make informed decisions for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Aryl Halides in Suzuki-Miyaura Coupling for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials. The choice of the aryl halide (iodide, bromide, chloride, or triflate) is a critical parameter that significantly influences reaction efficiency, cost, and substrate scope. This guide provides an objective comparison of the performance of these aryl halides, supported by experimental data, detailed protocols, and a visualization of the catalytic cycle.
The reactivity of aryl halides in the Suzuki-Miyaura coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Consequently, the generally accepted order of reactivity is:
Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride
This trend is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond being the easiest to cleave and the strong C-Cl bond presenting the greatest challenge.
Comparative Performance Data
While the general reactivity trend is a reliable guideline, the choice of catalyst system, base, and reaction conditions can significantly impact the outcome. Below are tables summarizing quantitative data from various studies, illustrating the performance of different aryl halides.
Table 1: Comparison of Aryl Bromide and Aryl Chloride under Identical Conditions
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DNA-conjugated Aryl Bromide | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | 41 | [1] |
| DNA-conjugated Aryl Chloride | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | 3 | [1] |
Table 2: Illustrative Yields for Different Aryl Halides from Various Studies
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 4-Bromotoluene (B49008) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 |
| 4-Chlorotoluene (B122035) | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 98 |
| Phenyltriflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 18 | 95 |
Note: The data in Table 2 is compiled from different sources and is intended to be illustrative of typical conditions and achievable yields, not a direct side-by-side comparison.
Experimental Protocols
The following are detailed, representative methodologies for Suzuki-Miyaura coupling reactions using different aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide
Reaction: Coupling of 4-iodoanisole (B42571) with phenylboronic acid.
Materials:
-
4-iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene and water are added via syringe.
-
The reaction mixture is heated to 80°C and stirred vigorously for 2-4 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with palladium(II) acetate and SPhos.
-
1,4-Dioxane is added, and the mixture is stirred for 10 minutes to form the active catalyst.
-
4-bromotoluene, phenylboronic acid, and potassium phosphate are added to the Schlenk tube.
-
Water is then added, and the tube is sealed.
-
The reaction mixture is removed from the glovebox and heated to 100°C with vigorous stirring for 12-18 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is worked up as described in Protocol 1.
-
The crude product is purified by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
4-chlorotoluene (1.0 mmol, 126.5 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
tert-Butanol (t-BuOH, 5 mL)
Procedure:
-
Inside a glovebox, a reaction vial is charged with Pd₂(dba)₃, XPhos, 4-chlorotoluene, phenylboronic acid, and potassium phosphate.
-
tert-Butanol is added, and the vial is sealed with a cap containing a PTFE septum.
-
The reaction mixture is heated to 100°C with stirring for 18-24 hours.
-
Reaction progress is monitored by GC-MS.
-
Upon completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion and Conclusion
The choice of aryl halide in a Suzuki-Miyaura coupling represents a trade-off between reactivity and cost.
-
Aryl iodides are the most reactive substrates, often requiring milder conditions and less sophisticated catalyst systems. However, they are also the most expensive and have the highest molecular weight, which can be a disadvantage in terms of atom economy.
-
Aryl bromides offer a good balance of reactivity and cost. They are generally less reactive than iodides but significantly more reactive than chlorides, making them a popular choice for a wide range of applications.
-
Aryl chlorides are the most economically attractive starting materials due to their wide availability and low cost. However, their low reactivity necessitates the use of more specialized and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine (B1218219) ligands, and higher reaction temperatures. The development of efficient catalysts for the activation of aryl chlorides remains an active area of research.
References
A Comparative Guide to Purity Validation of 1-Iodo-4-nitrobenzene: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Iodo-4-nitrobenzene is a key building block in organic synthesis, and its purity must be rigorously controlled. This guide provides an objective comparison of two powerful analytical techniques for its purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography is a widely adopted technique for purity determination due to its high resolution and sensitivity, making it ideal for detecting and quantifying trace impurities.[1] In contrast, qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[2] This offers a significant advantage, particularly for the characterization of new chemical entities or when reference standards for impurities are unavailable.[2][3]
Comparative Overview of HPLC and qNMR
The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the analytical objective. The following table summarizes the key performance characteristics of HPLC and qNMR for the purity validation of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. Quantification is typically based on peak area relative to a reference standard. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[4] |
| Primary/Relative | Relative method (requires a reference standard of the analyte). | Primary ratio method (quantification against an internal standard).[1] |
| Information Provided | Purity (as area %), retention times, and impurity profile. | Absolute purity (as mass fraction), structural confirmation, and identification/quantification of impurities.[3] |
| Sensitivity | Generally higher for trace impurities (low ppm to ppb levels).[5] | Lower sensitivity, but excellent for quantifying impurities at levels of ~0.1% and above.[3] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[3] | Lower, as qNMR requires long relaxation delays for accurate quantification.[3] |
| Sample Consumption | Low (micrograms).[3] | Higher (milligrams).[3] |
| Sample Recovery | Destructive.[3] | Non-destructive, the sample can be recovered.[1] |
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are provided below. These protocols are designed to serve as a robust starting point for method development and validation for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water. A gradient elution may be employed for optimal separation of impurities. For Mass Spectrometry compatible applications, formic acid can be used as an additive.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to the desired concentration range for analysis (e.g., 5-50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[7]
quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This ¹H-qNMR protocol is designed for the absolute purity determination of this compound using an internal standard.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable choices.[8]
-
Pulse Program: A single pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure the sample is completely dissolved before acquiring the spectrum.
Data Presentation: A Comparative Analysis
The following table presents illustrative data for the validation of HPLC and qNMR methods for the purity determination of this compound. This data is representative of the expected performance of each technique.
| Validation Parameter | HPLC | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Limit of Detection | ~0.01% | ~0.1% |
| Limit of Quantification | ~0.03% | ~0.3% |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC and qNMR purity validation, and the logical relationship in comparing these two powerful analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Separation of Benzene, 1-iodo-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Properties of 1-Iodo-4-nitrobenzene and its Halogenated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of 1-Iodo-4-nitrobenzene and its chloro and bromo analogues, crucial for understanding their stability and behavior in various applications, including organic synthesis and drug development. The data presented is supported by experimental findings to ensure accuracy and reliability.
Thermal Properties Comparison
The thermal characteristics of this compound, 4-Chloro-4-nitrobenzene, and 4-Bromo-4-nitrobenzene were evaluated using Differential Scanning Calorimetry (DSC). The key parameters, including melting point, enthalpy of fusion, and decomposition temperature, are summarized in the table below.
| Property | This compound | 4-Chloro-4-nitrobenzene | 4-Bromo-4-nitrobenzene |
| Melting Point (°C) | 171 - 177 | 82.0 - 86.0 | 124 - 126 |
| Enthalpy of Fusion (kJ/mol) | Data not available | 18.91 | Data not available |
| Decomposition Temperature (°C) | > 289 | Data not available | Data not available |
Key Observations:
-
Melting Point Trend: A clear trend is observed in the melting points of the para-substituted halonitrobenzenes. This compound exhibits the highest melting point, followed by 4-Bromo-4-nitrobenzene and then 4-Chloro-4-nitrobenzene. This can be attributed to the increasing molecular weight and intermolecular forces with the larger halogen atoms.
-
Thermal Stability: this compound is reported to decompose at temperatures above its boiling point of 289°C[1]. While specific decomposition onset temperatures from DSC or TGA analysis for the chloro and bomo analogues were not found in the reviewed literature, it is crucial to consider the potential for thermal decomposition in any high-temperature applications.
Experimental Protocol: DSC Analysis
The following is a representative protocol for the determination of thermal properties of aromatic nitro compounds using Differential Scanning Calorimetry.
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the sample.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or gold-plated stainless steel crucibles and lids
-
Microbalance (accurate to ±0.01 mg)
-
Sample (this compound or its analogues)
-
Inert gas supply (e.g., Nitrogen, 99.999% purity)
-
Crimper for sealing crucibles
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a clean, tared DSC crucible.
-
Hermetically seal the crucible using a press to ensure a controlled atmosphere and prevent sublimation or evaporation.
-
Prepare an identical empty crucible to be used as a reference.
-
-
Instrument Setup:
-
Place the sample crucible and the reference crucible into the DSC cell.
-
Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the melting point and approaching the expected decomposition temperature (e.g., 350°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
The decomposition is identified by a sharp exothermic peak. The onset temperature of this exotherm is taken as the decomposition temperature.
-
Experimental Workflow
The logical flow of the DSC analysis is depicted in the following diagram:
References
A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Performance in a Key Cross-Coupling Reaction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This reaction is particularly crucial in the synthesis of pharmaceuticals and advanced materials. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of the coupling. This guide provides an objective comparison of various palladium catalysts for the Sonogashira coupling of 1-iodo-4-nitrobenzene with terminal alkynes, supported by experimental data to inform catalyst selection.
Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Sonogashira coupling is determined by several factors, including the palladium precursor, the nature of the ligands, and the reaction conditions. Both homogeneous and heterogeneous catalyst systems have been successfully employed for the coupling of this compound.
Homogeneous Catalysts
Homogeneous palladium catalysts, typically soluble in the reaction medium, are widely used due to their high activity and well-defined nature. Common examples include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
Under specific conditions, a ligand- and copper-free protocol utilizing Pd(OAc)₂ has been shown to be highly effective for the Sonogashira coupling of this compound with phenylacetylene (B144264), achieving a quantitative yield.[1][2] This minimalist approach is attractive for its simplicity and reduced potential for contamination of the final product with copper or phosphine (B1218219) ligands.
PdCl₂(PPh₃)₂ is another robust and widely used catalyst for this transformation. In a study involving the coupling of this compound with 1-ethynyl-1-cyclohexanol (B41583), this catalyst provided a near-quantitative yield of 99%.[3]
Heterogeneous Catalysts
Heterogeneous palladium catalysts, where the palladium species is supported on a solid matrix, offer significant advantages in terms of catalyst recovery, recyclability, and ease of product purification. One example is a magnetic Janus-type catalyst, which has been utilized for the Sonogashira coupling of this compound. While a specific isolated yield was not reported due to separation challenges, NMR analysis indicated a yield of over 95%.[4]
Data Presentation: A Comparative Overview
The following table summarizes the performance of different palladium catalysts in the Sonogashira coupling of this compound.
| Catalyst | Alkyne Substrate | Catalyst Loading (mol%) | Co-Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ | Phenylacetylene | 0.01-2 | None | Dabco | Not Specified | Not Specified | Not Specified | Quantitative | High (up to 720,000 for this reaction) |
| PdCl₂(PPh₃)₂ | 1-ethynyl-1-cyclohexanol | 0.025 mmol | None | Not Specified | [TBP][4EtOV] | 55 | Not Specified | 99 | Not Reported |
| Magnetic Janus-type Catalyst | Phenylacetylene | 1.2 wt% Pd | None | Et₃N | H₂O | Not Specified | Not Specified | >95 (NMR) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Sonogashira coupling of this compound using different palladium catalysts.
Protocol 1: Copper- and Ligand-Free Sonogashira Coupling using Pd(OAc)₂
This protocol is adapted from the work of Li, et al. (2005), which describes a highly efficient copper- and ligand-free system.[1][2]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Diazabicyclo[2.2.2]octane (Dabco)
-
An appropriate solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.01-2 mol%), and Dabco (2.0 mmol).
-
Add the solvent and stir the mixture at the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling using PdCl₂(PPh₃)₂
This protocol is based on a procedure for the coupling of this compound with an alkynol.[3]
Materials:
-
This compound
-
1-ethynyl-1-cyclohexanol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (as solvent)
Procedure:
-
In a reaction vessel, dissolve this compound (0.5 mmol) and 1-ethynyl-1-cyclohexanol (0.75 mmol) in [TBP][4EtOV] (0.8 mL).
-
Add PdCl₂(PPh₃)₂ (1.8 mg, 0.025 mmol).
-
Stir the reaction mixture at 55 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
To further elucidate the processes involved in the Sonogashira coupling, the following diagrams are provided.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
A Comparative Guide to Alternatives for 1-Iodo-4-nitrobenzene in Key Syntheses
For researchers and professionals in drug development and materials science, the choice of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 1-Iodo-4-nitrobenzene is a widely utilized reagent in a variety of cross-coupling reactions due to the high reactivity of the carbon-iodine bond. However, its cost and potential for side reactions have led chemists to explore more readily available and economical alternatives, namely 1-bromo-4-nitrobenzene (B128438) and 1-chloro-4-nitrobenzene (B41953).
This guide provides an objective comparison of the performance of these three 4-nitrohalobenzenes in four pivotal synthetic transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. The comparison is supported by experimental data from the literature, with detailed protocols provided for each key reaction.
Performance Comparison in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, reactions with aryl iodides often proceed under milder conditions with lower catalyst loadings. However, with the development of more sophisticated catalyst systems, aryl bromides and even chlorides have become viable and often preferred substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the performance of 4-nitrohalobenzenes in this reaction.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80 | 12 | ~95% |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The reactivity trend of 4-nitrohalobenzenes in this transformation is consistent with other palladium-catalyzed couplings.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~89% |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd catalyst / Cu₂O | - | THF-DMA | 80 | - | Good |
| 1-Chloro-4-nitrobenzene | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96% |
This compound reacts efficiently at room temperature.[1] 1-Bromo-4-nitrobenzene can also provide good yields, though often requiring elevated temperatures.[2] Notably, with the appropriate choice of a highly active catalyst system, even 1-chloro-4-nitrobenzene can be a superior substrate in some instances.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of the aryl halide significantly impacts the reaction conditions required.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 24 | ~70-80% |
| 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene | 100 | 18 | High |
| 1-Chloro-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Good |
While aryl iodides are reactive, they can sometimes lead to the formation of unreactive palladium-iodide dimers, which can slow down the reaction. Modern bulky phosphine (B1218219) ligands have enabled the efficient coupling of aryl bromides and even the more challenging aryl chlorides, making them viable alternatives.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. The reactivity of aryl halides in this reaction is also dependent on the nature of the halogen.
| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenol | CuI | Cs₂CO₃ | NMP | 120 | 24 | High |
| 1-Bromo-4-nitrobenzene | Phenol | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 | - | Good |
| 1-Chloro-4-nitrobenzene | Aniline | Copper-carbene complex | K₂CO₃ | Aniline (solvent) | 192-199 | 6.5 | High |
The reactivity trend generally follows I > Br > Cl.[3][4] However, the electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution, allowing even 1-chloro-4-nitrobenzene to be an effective substrate, particularly at higher temperatures.[5]
Experimental Protocols
Detailed methodologies for the key syntheses discussed are provided below. These protocols are based on literature procedures and may require optimization for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (B128534) (Et₃N) (3 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.[1]
Buchwald-Hartwig Amination of 1-Bromo-4-nitrobenzene with Aniline
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add 1-bromo-4-nitrobenzene and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Ullmann Condensation of 1-Chloro-4-nitrobenzene with Aniline
Materials:
-
1-Chloro-4-nitrobenzene (1.0 mol)
-
Aniline (3.09 mol)
-
Potassium carbonate (0.605 mol)
-
{1,3-bis-[N-(N′-methyl)imidazolidene-methyl]-5-methylbenzene}-copper[II] bromide catalyst (16.2 mmol)
Procedure:
-
To a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline, finely ground potassium carbonate, and 1-chloro-4-nitrobenzene.
-
Add the copper-carbene catalyst.
-
Blanket the reaction vessel with an inert atmosphere (e.g., nitrogen).
-
Heat the mixture to reflux (approximately 192-199 °C) with stirring for about 6.5 hours.[5]
-
Monitor the consumption of 1-chloro-4-nitrobenzene by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Excess aniline can be removed by vacuum distillation.
-
The residue is then dissolved in an organic solvent and washed with water to remove inorganic salts.
-
The organic layer is dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.[5]
Visualizations
Reaction Workflow for Palladium-Catalyzed Cross-Coupling
References
A Researcher's Guide to the Kinetic Analysis of Suzuki Coupling Reactions with Diverse Aryl Iodides
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comparative analysis of the kinetic performance of various aryl iodides in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The efficiency of the Suzuki-Miyaura reaction is profoundly influenced by the nature of the aryl halide. While the general reactivity trend is well-established (I > Br > Cl), a quantitative understanding of how substituents on the aryl iodide ring impact reaction rates is crucial for predictive synthesis and mechanistic elucidation. This guide summarizes key kinetic data, details experimental protocols for kinetic analysis, and provides visual aids to clarify the underlying principles and workflows.
The Suzuki-Miyaura Catalytic Cycle: A Three-Step Dance
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] For many Suzuki-Miyaura reactions, particularly with aryl iodides, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Data: The Influence of Substituents
The electronic properties of substituents on the aryl iodide have a significant impact on the rate of the Suzuki-Miyaura coupling. Electron-withdrawing groups generally accelerate the reaction by making the aryl iodide more susceptible to oxidative addition. This effect can be quantified through Hammett plots, which correlate the reaction rates of substituted reactants with the electronic properties of the substituents.
A study on the continuous flow Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes with phenylboronic acid yielded a linear Hammett plot with a positive reaction constant (ρ = 1.5).[1] This positive value indicates that a negative charge builds up in the transition state of the rate-determining step, and the reaction is accelerated by electron-withdrawing substituents.[1] The following table presents the observed pseudo-first-order rate constants from this study.
| Aryl Iodide (p-substituted) | Substituent | Hammett Constant (σp) | Observed Rate Constant (k_obs) [s⁻¹] |
| 4-Iodoaniline | -NH₂ | -0.66 | 0.0012 |
| 4-Iodotoluene | -CH₃ | -0.17 | 0.0025 |
| Iodobenzene | -H | 0.00 | 0.0033 |
| 4-Iodobenzonitrile | -CN | 0.66 | 0.0110 |
| 4-Iodonitrobenzene | -NO₂ | 0.78 | 0.0145 |
Note: Data extracted from a study utilizing a specific continuous flow microreactor system.[1] Absolute rate constants will vary with different catalyst systems, ligands, bases, and solvents.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires meticulous experimental design and execution. The following is a generalized protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos)
-
Aryl iodide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF/water mixture)
-
Internal standard (for chromatographic analysis)
-
Reaction vials suitable for inert atmosphere conditions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the aryl iodide, arylboronic acid, base, palladium precursor, and ligand.
-
Solvent and Standard Addition: The degassed solvent and a known amount of an internal standard are added to the reaction vial.
-
Initiation and Sampling: The reaction is initiated by placing the vial in a preheated block or oil bath and stirring vigorously. At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately quenched to stop the reaction, for example, by adding it to a vial containing a dilute acid solution.
-
Analysis: The quenched samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the aryl iodide and the biaryl product relative to the internal standard.
-
Data Processing: The concentration of the reactant or product is plotted against time. The initial reaction rate is determined from the slope of this curve at the initial time points. To determine the reaction order with respect to each component, the initial concentration of one reactant is varied while keeping the others constant, and the effect on the initial rate is observed.
Caption: A generalized experimental workflow for the kinetic study of a Suzuki coupling.
References
A Spectroscopic Showdown: Differentiating the Isomers of 1-Iodo-4-nitrobenzene
A detailed comparative analysis of 1-iodo-2-nitrobenzene, 1-iodo-3-nitrobenzene, and 1-iodo-4-nitrobenzene using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with the key spectroscopic data and experimental protocols necessary for unambiguous isomer identification.
The positional isomerism of substituted nitroaromatic compounds plays a critical role in their chemical reactivity and biological activity. Consequently, the accurate and efficient differentiation of these isomers is paramount in synthetic chemistry and drug discovery. This guide presents a comprehensive spectroscopic comparison of 1-iodo-2-nitrobenzene, 1-iodo-3-nitrobenzene, and this compound, offering a clear framework for their distinction based on experimental data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, ¹H NMR Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry for the three isomers of 1-iodo-nitrobenzene.
Table 1: Infrared (IR) Spectroscopy Data
| Isomer | Key IR Absorptions (cm⁻¹) |
| 1-Iodo-2-nitrobenzene | ~1520-1530 (asymmetric NO₂ stretch), ~1340-1350 (symmetric NO₂ stretch), ~780-800 (C-H out-of-plane bending for ortho-disubstitution) |
| 1-Iodo-3-nitrobenzene | ~1525-1535 (asymmetric NO₂ stretch), ~1345-1355 (symmetric NO₂ stretch), ~730-740 and ~800-810 (C-H out-of-plane bending for meta-disubstitution) |
| This compound | ~1515-1525 (asymmetric NO₂ stretch), ~1340-1350 (symmetric NO₂ stretch), ~850-860 (C-H out-of-plane bending for para-disubstitution)[1][2] |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 1-Iodo-2-nitrobenzene | ~8.04 (dd), ~7.85 (dd), ~7.49 (td), ~7.28 (td)[3] |
| 1-Iodo-3-nitrobenzene | ~8.4 (t), ~8.1 (dd), ~7.8 (dd), ~7.3 (t) |
| This compound | ~7.93 (d), ~7.93 (d)[4] |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 1-Iodo-2-nitrobenzene | ~151.0, ~141.0, ~134.0, ~129.0, ~125.0, ~92.0[5] |
| 1-Iodo-3-nitrobenzene | ~148.0, ~142.0, ~136.0, ~130.0, ~126.0, ~94.0 |
| This compound | ~149.0, ~139.0, ~125.0, ~97.0[6] |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1-Iodo-2-nitrobenzene | 249[7] | 203 ([M-NO₂]⁺), 127 (I⁺), 76 (C₆H₄⁺) |
| 1-Iodo-3-nitrobenzene | 249 | 203 ([M-NO₂]⁺), 127 (I⁺), 76 (C₆H₄⁺) |
| This compound | 249[8] | 203 ([M-NO₂]⁺), 127 (I⁺), 76 (C₆H₄⁺)[8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the nitro (NO₂) group and the C-H bending patterns indicative of the substitution pattern on the benzene (B151609) ring.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or pure KBr pellet/clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region is highly diagnostic of the substitution pattern (ortho, meta, or para).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule. The chemical shifts, splitting patterns, and coupling constants provide unambiguous structural information.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[9] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a single pulse experiment. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis:
-
¹H NMR: The number of signals indicates the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of each signal corresponds to the relative number of protons. The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.
-
¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbon atoms. The chemical shift (δ) provides information about the electronic environment of the carbon atoms.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, most commonly using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The peak with the highest m/z value generally corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern, which consists of peaks with lower m/z values, is characteristic of the molecule's structure and can be used to confirm the identity of the isomer, although the fragmentation of these isomers is very similar.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for spectroscopic differentiation of 1-iodo-nitrobenzene isomers.
References
- 1. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]
- 2. This compound(636-98-6) IR Spectrum [chemicalbook.com]
- 3. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR [m.chemicalbook.com]
- 4. This compound(636-98-6) 1H NMR [m.chemicalbook.com]
- 5. 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR [m.chemicalbook.com]
- 6. This compound(636-98-6) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(636-98-6) MS spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Electrochemical Properties of 1-Iodo-4-nitrobenzene and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of 1-Iodo-4-nitrobenzene and its analogues (fluoro, chloro, and bromo derivatives). The inclusion of a halogen atom on the nitrobenzene (B124822) ring system significantly influences the molecule's electronic characteristics and, consequently, its electrochemical behavior. Understanding these properties is crucial for applications in organic synthesis, materials science, and drug development, where these compounds often serve as key intermediates.
Comparative Analysis of Electrochemical Data
The electrochemical reduction of p-halonitrobenzenes is a key indicator of their electron-accepting capabilities. The one-electron reduction potential (E°) is a critical parameter, with less negative values indicating a greater ease of reduction. The following table summarizes the experimentally determined one-electron reduction potentials for this compound and its analogues.
| Compound | Halogen Substituent | One-Electron Reduction Potential (E°) vs. SCE [V] |
| 1-Fluoro-4-nitrobenzene | -F | -1.13 |
| 1-Chloro-4-nitrobenzene | -Cl | -1.05[1] |
| 1-Bromo-4-nitrobenzene | -Br | -1.03[1][2] |
| This compound | -I | -1.00[3] |
Note: The reduction potentials for the chloro and bromo analogues were determined in acetonitrile (B52724) with 0.2 M Bu4NPF6 as the supporting electrolyte, using a glassy carbon working electrode, with the potential originally referenced to FcH/FcH⁺ and recalculated to SCE.[1] The reduction potential for this compound was determined under similar conditions.[3]
Experimental Protocols
The following is a detailed methodology for determining the electrochemical properties of p-halonitrobenzenes using cyclic voltammetry (CV), based on established protocols for nitroaromatic compounds.
Objective: To determine the one-electron reduction potential of 1-X-4-nitrobenzene (X = F, Cl, Br, I).
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., Autolab PGSTAT 101)
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode (3 mm diameter)
-
Platinum wire or sheet counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium hexafluorophosphate (B91526) (Bu₄NPF₆) (electrochemical grade)
-
1-Fluoro-4-nitrobenzene, 1-Chloro-4-nitrobenzene, 1-Bromo-4-nitrobenzene, this compound
-
Argon or Nitrogen gas for deaeration
-
Micropipettes and standard laboratory glassware
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonication in ethanol (B145695) and then deionized water to remove any residual alumina.
-
Dry the electrode thoroughly before use.
-
Clean the platinum counter electrode, for instance, by flame annealing.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of Bu₄NPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
-
Analyte Solution Preparation:
-
Prepare 1 mM stock solutions of each p-halonitrobenzene analogue in the 0.1 M Bu₄NPF₆/acetonitrile electrolyte solution.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Fill the cell with the analyte solution.
-
Deaerate the solution by bubbling with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: -1.5 V
-
Vertex Potential 2: 0.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram and record the data.
-
Repeat the measurement for each of the p-halonitrobenzene analogues under identical conditions.
-
-
Data Analysis:
-
From the resulting voltammogram for each compound, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) for the one-electron reduction process.
-
Calculate the formal reduction potential (E°') as the average of the cathodic and anodic peak potentials: E°' = (Epc + Epa) / 2.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of this compound and its analogues.
Caption: Workflow for Electrochemical Analysis.
References
Safety Operating Guide
Proper Disposal of 1-Iodo-4-nitrobenzene: A Step-by-Step Guide
For immediate reference, 1-Iodo-4-nitrobenzene is a hazardous substance and must be disposed of as halogenated organic waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3] This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Essential Safety & Hazard Information
This compound is classified as a hazardous chemical.[2] It is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[4]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[2] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[2] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled)[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[5] |
| Aquatic Hazard | Toxic to aquatic life[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final collection.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[6]
-
Eye Protection: Use chemical safety goggles or a face shield.[6]
-
Lab Coat: A fully buttoned lab coat is required.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator (such as a dust mask type N95).[6]
2. Waste Segregation and Collection: Proper segregation is critical for safe and compliant disposal.
-
Designated Waste Container: Collect this compound waste in a designated, properly labeled container for halogenated organic waste .[1] These containers are often color-coded (e.g., green) or specifically marked.[1]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste (acids, bases), or other incompatible materials like strong oxidizing agents or strong bases.[1][2]
-
Labeling: As soon as waste is added, label the container with a "Hazardous Waste" tag.[7] Clearly write the chemical name ("this compound") and the approximate quantity on the tag or an accompanying sheet.[1]
3. Container Management:
-
Material: Use a compatible container, such as a high-density polyethylene (B3416737) (HDPE) carboy or the original container if it is in good condition.[3][8]
-
Closure: Keep the waste container tightly closed when not in use.[7][8]
-
Storage: Store the container in a designated satellite accumulation area, such as a ventilated cabinet, away from direct sunlight and heat sources.[2][3][7] Ensure it is stored in secondary containment to prevent spills.[3]
4. Spill Management: In case of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica (B1680970) gel.[2]
-
Dampen with water to prevent dusting before sweeping.[4]
-
Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[4][6] Label the container as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.[4]
-
5. Final Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[7]
-
Documentation: Ensure all required paperwork is completed for the waste pickup.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] The final disposal method will likely be incineration in a licensed facility.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | 636-98-6 | TCI AMERICA [tcichemicals.com]
- 6. This compound(636-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Iodo-4-nitrobenzene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Summary
This compound is a hazardous substance that is toxic if inhaled, swallowed, or in contact with skin.[1] It can cause skin, eye, and respiratory irritation.[1] The compound may also lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, with symptoms potentially appearing several hours after exposure.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (in fume hood) | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., Butyl rubber). Double gloving is recommended. | Fully buttoned lab coat. | Not generally required if handled in a certified fume hood. |
| Experimental Procedures (in fume hood) | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., Butyl rubber). Change gloves immediately upon contamination. | Flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities. | Not generally required if handled in a certified fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls. Chemical-resistant boots. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation. |
| Waste Disposal | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., Butyl rubber). | Lab coat. | Not generally required for handling sealed waste containers. |
Hand Protection: Glove Selection
Key Considerations for Glove Selection:
-
Material: Butyl rubber is a suitable choice for protection against aromatic nitro compounds.
-
Thickness: Thicker gloves generally offer longer breakthrough times.
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
Replacement: Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
